molecular formula C10H14Br2 B019736 1,3-Dibromoadamantane CAS No. 876-53-9

1,3-Dibromoadamantane

Katalognummer: B019736
CAS-Nummer: 876-53-9
Molekulargewicht: 294.03 g/mol
InChI-Schlüssel: HLWZKLMEOVIWRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dibromoadamantane is reported to react with diphenylphosphide ions (Ph2P-) under photostimulation by the SRN1 mechanism. The viscosity-dependent retarding effect of this compound in highly viscous polymeric chlorotrifluoroethene has been studied by 13C NMR relaxation measurements. Preparation of this compound via dibromination of adamantine has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,3-dibromoadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWZKLMEOVIWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295483
Record name 1,3-Dibromoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-53-9
Record name 1,3-Dibromoadamantane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dibromoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibromoadamantane: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromoadamantane is a halogenated derivative of adamantane, a rigid tricyclic hydrocarbon. Its unique cage-like structure and the presence of two bromine atoms at the bridgehead positions make it a valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of this compound. Detailed experimental protocols and spectroscopic data are presented to aid researchers in their laboratory work.

Chemical Structure

This compound consists of a highly symmetrical and rigid adamantane core with two bromine atoms substituted at the tertiary carbon atoms, positions 1 and 3.[1] The adamantane framework is composed of three fused cyclohexane rings in chair conformations. The molecule has the chemical formula C₁₀H₁₄Br₂.[2][3]

The structure of this compound is characterized by its diamondoid cage, which imparts high thermal stability and lipophilicity. The carbon-bromine bonds are at bridgehead positions, which influences their reactivity.

Stereochemistry

A critical aspect of a molecule's properties is its stereochemistry. The adamantane cage itself is achiral. In the case of this compound, the substitution pattern does not introduce any chiral centers into the molecule. This is due to the presence of a plane of symmetry that passes through the C2 and C8 atoms and bisects the bond between the C1 and C3 atoms. As a result, this compound is an achiral molecule and does not exhibit stereoisomerism. It does not have enantiomers or diastereomers.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄Br₂[2][3]
Molecular Weight294.03 g/mol [2]
AppearanceWhite to off-white crystalline solid[1]
Melting Point108-110 °C[3]
SolubilitySoluble in organic solvents, insoluble in water.[1][4]
CAS Number876-53-9[3]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (CDCl₃)δ 2.87 (s, 2H), 2.30 (m, 8H), 2.26 (m, 2H), 1.70 (m, 2H)[5]
¹³C NMR (CDCl₃)δ 62.5 (C-1,3), 59.3 (C-2), 47.4 (C-4, 8, 9, 10), 35.3 (C-5,7), 33.9 (C-6)[5]
IR (KBr, cm⁻¹)2930, 2855 (C-H), 695 (C-Br)[5]

Table 3: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemOrthorhombic[2]
Space GroupP n m a[2]
a14.9792 Å[2]
b9.7677 Å[2]
c7.2734 Å[2]
α, β, γ90°[2]
Z4[2]

Experimental Protocols

The synthesis of this compound is typically achieved through the direct bromination of adamantane. A detailed experimental protocol is provided below.

Synthesis of this compound from Adamantane

This procedure involves the electrophilic substitution of hydrogen atoms on the adamantane cage with bromine, catalyzed by a Lewis acid such as iron powder.

  • Materials:

    • Adamantane

    • Liquid Bromine

    • Iron powder

    • Dichloromethane (CH₂Cl₂)

    • Aqueous sodium sulfite solution

    • Methanol

  • Procedure:

    • To a stirred mixture of adamantane and iron powder in dichloromethane at room temperature, add liquid bromine dropwise.

    • Maintain the reaction at room temperature and stir for 24 hours.

    • After the reaction is complete, quench the excess bromine by adding an aqueous sodium sulfite solution until the bromine color disappears.

    • Separate the organic layer.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude product as a yellow solid.

    • Recrystallize the crude product from methanol to yield pure this compound as a white solid.[5]

Visualizations

Diagram 1: Synthesis of this compound

Synthesis Adamantane Adamantane Dibromoadamantane This compound Adamantane->Dibromoadamantane Bromination Reagents Br₂, Fe powder CH₂Cl₂

Caption: Synthesis of this compound from adamantane.

Diagram 2: Chemical Structure and Symmetry of this compound

References

Spectroscopic Analysis of 1,3-Dibromoadamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,3-dibromoadamantane (C₁₀H₁₄Br₂), a rigid bicyclic compound with applications in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.87s2HH-2
2.30m8HH-4, H-8, H-9, H-10
2.26m2HH-5, H-7
1.70m2HH-6

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon Assignment
62.5C-1, C-3
59.3C-2
47.4C-4, C-8, C-9, C-10
35.3C-5, C-7
33.9C-6

Solvent: CDCl₃, Frequency: 75 MHz[1]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
2930C-H stretch (CH)
2855C-H stretch (CH₂)
695C-Br stretch

Sample Preparation: KBr disk[1]

Table 4: Mass Spectrometry Data
m/zInterpretation
294.03[M]⁺ (Molecular Ion)
213/215[M-Br]⁺
133[M-2Br]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a Varian Unity Plus-300 NMR spectrometer operating at a frequency of 300 MHz.[1] A standard single-pulse sequence was utilized with a spectral width sufficient to cover the expected chemical shift range of the adamantane protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same Varian Unity Plus-300 NMR spectrometer at a frequency of 75 MHz.[1] A proton-decoupled pulse sequence was employed to obtain a spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: A KBr pellet was prepared for IR analysis. A small amount of this compound was finely ground with dry potassium bromide (KBr) powder. This mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was recorded using a Thermo Nicolet 380 FT-IR spectrometer with a Ge-KBr beam splitter.[1] The spectrum was scanned over the mid-infrared range (typically 4000-400 cm⁻¹) to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The mass spectrum of this compound was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, where it was vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) was used to generate the molecular ion and fragment ions.

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. The molecular weight of this compound is 294.026 g/mol .[3]

Visualization of Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 1,3-Dibromoadamantane

This guide provides a comprehensive overview of the crystal structure and polymorphic behavior of this compound (1,3-DBrA), a halogenated derivative of the rigid tricyclic hydrocarbon, adamantane. Due to its unique structural properties, adamantane and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] This document summarizes the key crystallographic data, details the experimental methodologies for its characterization, and provides visual representations of its structural analysis workflow and comparative polymorphic behavior.

Crystal Structure and Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its molecular structure consists of a highly symmetrical adamantane cage with two bromine atoms substituted at the 1- and 3-bridgehead positions.[1]

Crystallographic Data

Unlike many other 1,3-disubstituted adamantane derivatives, this compound does not exhibit polymorphism.[3][4] It presents a single, ordered orthorhombic phase that remains stable up to its melting point.[3][4] This lack of a plastic crystalline phase is a distinguishing characteristic. The crystallographic data for this unique phase are summarized in Table 1.

Parameter Value
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)14.9792
b (Å)9.7677
c (Å)7.2734
α (°)90
β (°)90
γ (°)90
Z4
Z'0.5
Melting Point382.1 ± 0.5 K

Table 1: Crystallographic Data for this compound.[4][5]

Experimental Protocols

The characterization of the crystal structure and thermal behavior of this compound involves several key experimental techniques.

Synthesis of this compound

A common method for the synthesis of this compound is the direct bromination of adamantane.[6]

Materials:

  • Adamantane

  • Liquid bromine

  • Dichloromethane (CH₂Cl₂)

  • Iron powder

  • Aqueous sodium sulfite

  • Methanol

Procedure:

  • A stirred mixture of adamantane, dichloromethane, and iron powder is prepared at room temperature.

  • Liquid bromine is added to the mixture.

  • The reaction is allowed to proceed for 24 hours at room temperature.

  • The reaction mixture is then treated with aqueous sodium sulfite to quench excess bromine.

  • The organic layer is separated and concentrated to yield a yellow solid.

  • The crude product is recrystallized from methanol to obtain pure, white crystals of this compound.[6]

X-ray Powder Diffraction (XRPD)

XRPD is used to determine the crystal structure and phase purity of the synthesized compound.

Instrumentation:

  • Powder diffractometer with a copper X-ray source (Cu Kα radiation)

  • Sample holder

Procedure:

  • A finely ground powder of this compound is placed evenly on the sample holder.

  • The sample is irradiated with Cu Kα X-rays over a defined 2θ range.

  • The diffraction pattern is recorded.

  • The resulting diffractogram is analyzed to identify the crystal system and space group by comparing the peak positions and intensities with crystallographic databases.

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal behavior of this compound, including its melting point and any phase transitions.

Instrumentation:

  • Differential Scanning Calorimeter

  • Aluminum crucibles

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum crucible.

  • An empty sealed crucible is used as a reference.

  • The sample and reference are heated at a constant rate (e.g., 10 K/min) under a continuous flow of inert gas.

  • The heat flow to the sample is measured as a function of temperature.

  • The resulting thermogram reveals endothermic or exothermic events, such as melting. For this compound, a single endothermic peak corresponding to its melting point is observed.[4]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the characterization of this compound and its unique polymorphic behavior in comparison to other adamantane derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Data Analysis start Adamantane synthesis Bromination with Br2, Fe catalyst in CH2Cl2 start->synthesis purification Recrystallization from Methanol synthesis->purification product This compound Crystals purification->product xrpd X-ray Powder Diffraction (XRPD) product->xrpd dsc Differential Scanning Calorimetry (DSC) product->dsc density Density Measurement product->density structure Crystal Structure Determination (Orthorhombic, Pnma) xrpd->structure thermal Thermal Behavior Analysis (Melting Point) dsc->thermal polymorphism Polymorphism Study structure->polymorphism thermal->polymorphism

Experimental workflow for the synthesis and characterization of this compound.

polymorphism_comparison cluster_derivatives 1,3-Disubstituted Adamantanes cluster_behavior Polymorphic Behavior dma 1,3-Dimethyladamantane (13DMA) polymorphic Exhibits Polymorphism (Ordered and Plastic Phases) dma->polymorphic doha 1,3-Adamantanediol (13DOHA) doha->polymorphic dbra This compound (13DBrA) monomorphic No Polymorphism (Single Ordered Phase) dbra->monomorphic

Comparative polymorphic behavior of this compound and other derivatives.

Conclusion

This compound stands out among its 1,3-disubstituted adamantane peers due to its lack of polymorphism, exhibiting a single, stable orthorhombic crystal phase up to its melting point. This unique characteristic, confirmed through X-ray powder diffraction and differential scanning calorimetry, makes it a valuable and predictable building block in the fields of medicinal chemistry and materials science. The detailed experimental protocols and structural data provided in this guide serve as a crucial resource for researchers working with this compound.

References

Solubility of 1,3-Dibromoadamantane in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-dibromoadamantane in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on presenting the available qualitative information and provides a detailed experimental protocol for the quantitative determination of its solubility.

Introduction

This compound is a halogenated derivative of adamantane, a rigid tricyclic hydrocarbon. Its unique cage-like structure and the presence of two bromine atoms at the bridgehead positions make it a valuable building block in organic synthesis, particularly in the development of new pharmaceutical agents and advanced materials.[1] A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, handling, and application in drug development and materials science. The principle of "like dissolves like" is the primary determinant of its solubility, with the bulky, non-polar adamantane core playing a significant role.[2]

Data Presentation: Qualitative Solubility

Solvent ClassSolventQualitative SolubilityBasis of Information
Halogenated DichloromethaneSoluble[1][3]Direct solubility statements
ChloroformSoluble[1], Slightly Soluble[6]Direct solubility statements
Carbon TetrachlorideSoluble in hot solventImplied from purification procedures for related compounds[7]
Esters Ethyl AcetateSlightly Soluble[6]Direct solubility statements
Alcohols MethanolSoluble in hot solvent[4][5]Recrystallization solvent
EthanolSoluble in hot solvent[4]Recrystallization solvent
IsopropanolSoluble in hot solvent[4][8]Recrystallization solvent
n-ButanolSoluble in hot solvent[4]Recrystallization solvent
PropanolSoluble in hot solvent[4]Recrystallization solvent
Ketones AcetoneSoluble in hot solvent[4]Recrystallization solvent
Aprotic Polar N,N-Dimethylformamide (DMF)Expected to be solubleInferred from behavior of similar adamantane derivatives[9]
Dimethyl Sulfoxide (DMSO)Expected to be solubleInferred from behavior of similar adamantane derivatives[9]
Non-polar HexaneSparingly soluble to insoluble at room temperatureGeneral behavior of adamantane derivatives
TolueneSparingly soluble to insoluble at room temperatureGeneral behavior of adamantane derivatives
Aqueous WaterInsoluble[5][6]Direct solubility statements

Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a crystalline compound in a solvent.[2][10]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of crystalline this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant speed for a sufficient duration (typically 24-72 hours) to ensure that the dissolution and crystallization processes have reached equilibrium.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.[2]

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.[2]

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.[6] Due to the lack of a strong chromophore, derivatization might be necessary for UV-Vis detection in HPLC, or alternatively, a mass spectrometer detector could be used.[1]

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Solubility_Determination_Workflow Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep 1. Add excess this compound to solvent equilibration 2. Shake at constant temperature (24-72h) prep->equilibration separation 3. Allow excess solid to settle (2-4h) equilibration->separation sampling 4. Withdraw and filter supernatant separation->sampling dilution 5. Dilute sample sampling->dilution quantification 6. Quantify by HPLC or GC dilution->quantification calculation 7. Calculate solubility quantification->calculation

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Synthesis of 1,3-Disubstituted Adamantane Derivatives from 1,3-Dibromoadamantane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of 1,3-disubstituted adamantane derivatives starting from the commercially available 1,3-dibromoadamantane. The unique rigid and lipophilic nature of the adamantane cage makes it a valuable scaffold in medicinal chemistry and materials science. These protocols outline key synthetic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, offering a practical guide for accessing a diverse range of functionalized adamantane building blocks.

Introduction

The adamantane core, a rigid tricyclic hydrocarbon, is a prominent structural motif in modern drug design and materials science. Its three-dimensional structure and high lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 1,3-Disubstituted adamantanes are particularly valuable as they provide a rigid scaffold for the precise spatial orientation of functional groups. This compound serves as a versatile and readily accessible starting material for the synthesis of these derivatives through various chemical transformations.

This guide details established methods for the conversion of this compound into a range of derivatives, including diamines, diols, diaryls, diethynyls, and other disubstituted adamantanes. The protocols provided are based on literature precedents and are intended to be a resource for researchers in academic and industrial settings.

Synthetic Pathways Overview

The primary strategies for the functionalization of this compound involve nucleophilic substitution and metal-catalyzed cross-coupling reactions. The tertiary nature of the bridgehead carbons in the adamantane cage favors S_N1-type reactions in nucleophilic substitutions. For carbon-carbon and carbon-heteroatom bond formation, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed, although the steric hindrance of the adamantyl group can present challenges.

Synthesis_Pathways cluster_nucleophilic Nucleophilic Substitution cluster_coupling Cross-Coupling Reactions Dibromo This compound Diamino 1,3-Diaminoadamantane Dibromo->Diamino Urea, TFA Diol 1,3-Dihydroxyadamantane Dibromo->Diol Hydrolysis Diazido 1,3-Diazidoadamantane Dibromo->Diazido NaN₃ Dithiol 1,3-Adamantanedithiol Dibromo->Dithiol NaSH or Thiourea Diaryl 1,3-Di(aryl)adamantane (Suzuki/Grignard) Dibromo->Diaryl Ar-B(OH)₂/Ar-MgBr, Pd cat. Diethynyl 1,3-Diethynyladamantane (Sonogashira) Dibromo->Diethynyl Terminal Alkyne, Pd/Cu cat. Diamination 1,3-Di(amino)adamantane (Buchwald-Hartwig) Dibromo->Diamination Amine, Pd cat.

Ad(Br)₂ + 2 CO(NH₂)₂ --[TFA, Diphenyl ether, 180°C]--> Ad(NH₂)₂```

Materials:

  • This compound

  • Urea

  • Trifluoroacetic acid (TFA)

  • Diphenyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), urea (3.0 eq), and diphenyl ether.

  • Add trifluoroacetic acid (2.0 eq) to the mixture.

  • Heat the reaction mixture to 180 °C with stirring for 1.5 hours. 4[1]. Cool the mixture and extract with chloroform.

  • Wash the organic layer with 2M HCl.

  • Basify the aqueous layer with NaOH solution to pH 11.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1,3-diaminoadamantane.

Quantitative Data:

Reactant Ratio (Dibromoadamantane:Urea:TFA)Temperature (°C)Time (h)Yield (%)Reference
1 : 3 : 21801.068.9
1 : 3 : 31801.571.2

This protocol outlines the hydrolysis of this compound to 1,3-dihydroxyadamantane.

[2]Reaction Scheme:

Materials:

  • This compound

  • Formic acid

  • Sodium formate

  • Water

Procedure:

  • In a suitable reactor, dissolve this compound (1.0 eq) in formic acid.

  • Add sodium formate (excess) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude 1,3-dihydroxyadamantane.

  • The crude product can be purified by recrystallization.

Quantitative Data:

MethodReagentsYield (%)Purity (%)Reference
HydrolysisFormic acid, Sodium formate>90>99Patent Data
Palladium-Catalyzed Cross-Coupling Reactions

While challenging due to steric hindrance, palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of C-C and C-N bonds at the adamantane bridgehead positions.

This protocol describes a Grignard reagent-based coupling, which serves as an alternative to a direct Suzuki coupling for the synthesis of 1,3-di(aryl)adamantanes.

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalyst)

  • Saturated ammonium chloride solution

Procedure: Part A: Preparation of Arylmagnesium Bromide

  • Activate magnesium turnings (2.5 eq) with a crystal of iodine in a flame-dried flask under an inert atmosphere.

  • Add a solution of the aryl bromide (2.5 eq) in anhydrous THF dropwise to the activated magnesium.

  • Maintain a gentle reflux during the addition. After the addition is complete, continue to reflux for 1-2 hours.

Part B: Coupling Reaction

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add the prepared Grignard reagent to the solution of this compound.

  • Allow the reaction to warm to room temperature and then reflux for 12-24 hours.

  • Cool the reaction to 0 °C and quench with saturated ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

This protocol is adapted from the synthesis of a dimethylated analog and describes the conversion of this compound to 1,3-diethynyladamantane.

Reaction Scheme:

Caption: Generalized S_N1 mechanism for nucleophilic substitution.

Cross_Coupling_Workflow start Start: This compound + Coupling Partner catalyst Add Palladium Catalyst and Ligand/Base start->catalyst reaction Reaction at Elevated Temperature catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Final Product: 1,3-Disubstituted Adamantane purification->product

Caption: General workflow for cross-coupling reactions.

Summary of Synthetic Methods and Yields

DerivativeSynthetic MethodKey ReagentsTypical Yield (%)
1,3-DiaminoadamantaneNucleophilic SubstitutionUrea, Trifluoroacetic acid69-71
1,3-DihydroxyadamantaneHydrolysisFormic acid, Sodium formate>90
1,3-Di(p-tolyl)adamantaneGrignard Couplingp-Tolylmagnesium bromideModerate (protocol available)
1,3-DiethynyladamantaneAlkylation/DehydrohalogenationVinyl bromide, AlBr₃, t-BuOK~50 (for dimethyl analog)

Conclusion

This compound is a valuable starting material for the synthesis of a wide array of 1,3-disubstituted adamantane derivatives. The protocols outlined in this document provide a foundation for accessing key structural motifs for applications in drug discovery and materials science. While nucleophilic substitutions are generally high-yielding, cross-coupling reactions on the sterically hindered adamantane core may require careful optimization of reaction conditions. Further exploration of modern palladium catalysis, including the use of specialized ligands and reaction conditions, is likely to expand the scope and efficiency of these transformations.

References

Application of 1,3-Dibromoadamantane in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dibromoadamantane is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its rigid, three-dimensional adamantane core imparts unique physicochemical properties to target molecules, such as high lipophilicity, metabolic stability, and a defined spatial orientation of functional groups. These characteristics are highly desirable in drug design, often leading to improved pharmacokinetic and pharmacodynamic profiles. The two bromine atoms at the bridgehead positions (1 and 3) provide reactive sites for nucleophilic substitution and other transformations, enabling the construction of complex molecular architectures. This document outlines the application of this compound in the synthesis of two key pharmaceutical intermediates: 1,3-adamantanediol, a precursor to the antidiabetic drug Saxagliptin, and 1,3-diaminoadamantane, a scaffold for antiviral and neuroprotective agents.

Synthesis of 1,3-Adamantanediol

1,3-Adamantanediol is a key intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis of 1,3-adamantanediol from this compound is achieved through a hydrolysis reaction.

Quantitative Data for the Synthesis of 1,3-Adamantanediol
Starting MaterialReagents/SolventReaction ConditionsProductYield (%)
This compoundPyridine-WaterNot specified1,3-AdamantanediolNot specified
This compoundAcetone-WaterReflux, 3 hours1,3-AdamantanediolNot specified
Experimental Protocol: Hydrolysis of this compound to 1,3-Adamantanediol

Objective: To synthesize 1,3-adamantanediol by the hydrolysis of this compound.

Materials:

  • This compound

  • Acetone

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a mixture of acetone and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude 1,3-adamantanediol is purified by recrystallization from an appropriate solvent to afford the final product as a white solid.

Synthesis of 1,3-Diaminoadamantane

1,3-Diaminoadamantane is a valuable intermediate for the synthesis of various biologically active compounds, including potential antiviral and neuroprotective agents. Its synthesis from this compound involves a nucleophilic substitution reaction with urea in the presence of an acid catalyst.

Quantitative Data for the Synthesis of 1,3-Diaminoadamantane
Starting MaterialReagents/SolventReaction ConditionsProductYield (%)
This compoundUrea, Trifluoroacetic acid, Diphenyl ether180 °C, 1.5 hours1,3-Diaminoadamantane68.9 - 71.2[1]
Experimental Protocol: Synthesis of 1,3-Diaminoadamantane from this compound

Objective: To synthesize 1,3-diaminoadamantane from this compound and urea.[1]

Materials:

  • This compound

  • Urea

  • Trifluoroacetic acid (TFA)

  • Diphenyl ether

  • Round-bottom flask

  • Oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Chloroform

  • 2M Hydrochloric acid

  • Sodium hydroxide solution

  • Magnesium sulfate

  • Rotary evaporator

Procedure:

  • Pre-heat an oil bath to 140 °C.

  • To a round-bottom flask, add a quantitative amount of this compound, urea, trifluoroacetic acid, and diphenyl ether.

  • Immerse the flask in the pre-heated oil bath and stir the mixture.

  • Increase the temperature to 180 °C and maintain for 1.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture is worked up by acidification with 2M HCl, followed by neutralization with a sodium hydroxide solution to a pH of 11.

  • The aqueous layer is extracted with chloroform.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1,3-diaminoadamantane.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis Workflow for 1,3-Adamantanediol

G Synthesis of 1,3-Adamantanediol A This compound B Hydrolysis (Acetone/Water, Reflux) A->B C 1,3-Adamantanediol B->C D Saxagliptin Synthesis C->D

Caption: Workflow for the synthesis of 1,3-adamantanediol from this compound.

Synthesis Workflow for 1,3-Diaminoadamantane

G Synthesis of 1,3-Diaminoadamantane A This compound B Amination (Urea, TFA, Diphenyl Ether) A->B C 1,3-Diaminoadamantane B->C D Antiviral/Neuroprotective Agents C->D G DPP-4 Signaling Pathway and Saxagliptin Inhibition cluster_0 Normal Physiology cluster_1 Saxagliptin Action A Food Intake B Incretin Hormones (GLP-1, GIP) Release A->B C DPP-4 Enzyme B->C Degradation E Pancreas (β-cells) B->E J Increased Active Incretin Levels D Inactive Incretins C->D F Insulin Secretion E->F G Glucose Uptake F->G H Saxagliptin I DPP-4 Enzyme H->I Inhibits J->E Enhanced Stimulation

References

Application of 1,3-Dibromoadamantane in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromoadamantane is a versatile, halogenated derivative of adamantane, a rigid, cage-like hydrocarbon.[1] Its unique three-dimensional structure and the reactivity of the bromine atoms at the bridgehead positions make it a valuable building block in polymer chemistry.[1][2] The incorporation of the bulky and thermally stable adamantane cage into polymer backbones can significantly enhance material properties, including thermal stability, glass transition temperature, and solubility.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced polymers.

Application Notes

The primary applications of this compound in polymer chemistry are as a precursor to monomers for various polymerization techniques. The rigid adamantane core imparts desirable properties to the resulting polymers.

Precursor for Acyclic Diene Metathesis (ADMET) Polymerization

This compound serves as a starting point for the synthesis of α,ω-diene monomers containing a central adamantane unit. These monomers can then undergo ADMET polymerization to yield well-defined poly(1,3-adamantylene alkylene)s.[1][5] This method allows for the precise placement of the bulky adamantane cage within a polyethylene-like backbone, a concept known as "defect engineering."[4][5]

The resulting polymers exhibit exceptional thermal stability, with decomposition temperatures exceeding 450°C.[1][5] By varying the length of the alkylene chains between the adamantane units, the crystallinity and melting point of the polymers can be systematically tuned.[4][5] These materials are of interest for high-performance applications where thermal resistance is critical.

Synthesis of Monomers for Polyimides and Other High-Performance Polymers

This compound can be converted to 1,3-diaminoadamantane.[3] This diamine is a valuable monomer for the synthesis of polyimides and other high-performance polymers. The incorporation of the adamantane cage into the polymer backbone disrupts chain packing, which can improve solubility while maintaining high thermal stability and glass transition temperatures.[3]

Ring-Opening Polymerization (ROP)

This compound is a key precursor for the synthesis of 1,3-dehydroadamantane, a highly strained propellane derivative.[6] This strained molecule can undergo cationic ring-opening polymerization to produce poly(1,3-adamantane).[6] While the unsubstituted poly(1,3-adamantane) is often insoluble, introducing solubilizing groups onto the adamantane ring can yield processable polymers with very high thermal stability.[5][6]

Precursor for Coordination Polymers

This compound can be used to synthesize bifunctional ligands for the creation of coordination polymers. For example, it can be reacted with 1,2,4-triazole to form 1,3-bis(1,2,4-triazol-1-yl)adamantane. This rigid ligand can then be used to construct one- and two-dimensional coordination polymers with metal ions.[7]

Experimental Protocols

Protocol 1: Synthesis of Poly(1,3-adamantylene alkylene)s via ADMET Polymerization

This protocol is adapted from the synthesis of precision poly(1,3-adamantylene alkylene)s.[1][5]

Step 1: Synthesis of α,ω-Diene Monomers (M-1,3-Ad-m)

This step involves a copper-catalyzed cross-coupling reaction to attach alkene chains to the 1 and 3 positions of the adamantane core. While the direct use of this compound is not explicitly detailed in the reference, a similar synthetic strategy is employed to create the di-functionalized adamantane monomers.

Step 2: Acyclic Diene Metathesis (ADMET) Polycondensation

  • Charge a flame-dried Schlenk tube equipped with a stir bar with the desired 1,3-adamantyl diene monomer (e.g., M-1,3-Ad-7 or M-1,3-Ad-9) (1.00 equivalent).

  • Degas the monomer in the liquid state for 2 hours by alternating between vacuum (10⁻³ mbar) and purging with argon.

  • Under an argon atmosphere, add Grubbs catalyst 1st generation (0.03 equivalents) to the monomer.

  • Conduct the polymerization under reduced pressure at ambient temperature for 2 hours, followed by 24 hours at 65°C.

  • The resulting viscous polymer is diluted in toluene (2 mL) and precipitated in cold methanol (30 mL). This precipitation step is repeated twice.

  • The purified unsaturated polymer is then dried.

Step 3: Hydrogenation of the Unsaturated Polymer

  • Dissolve the unsaturated polymer (1.00 equivalent) in o-xylene (10–12 mL).

  • Add tripropylamine (3.80 equivalents) and p-toluenesulfonohydrazide (3.00 equivalents).

  • Heat the mixture to 135°C to carry out the hydrogenation.

  • Monitor the completion of the reaction by ¹H NMR spectroscopy, looking for the disappearance of the internal alkene signal at approximately 5.4 ppm.

Protocol 2: Synthesis of 1,3-Diaminoadamantane from this compound

This protocol is based on the amination of this compound with urea.[3]

  • In a round-bottom flask, add this compound, urea, and trifluoroacetic acid to diphenyl ether, which serves as a high-boiling solvent.

  • Pre-heat the flask to 140°C in an oil bath.

  • The reaction mixture is then subjected to acidification, neutralization, and extraction to purify the 1,3-diaminoadamantane product.

Data Presentation

Table 1: Properties of Poly(1,3-adamantylene alkylene)s Synthesized via ADMET

PolymerNumber of Methylene Spacers (Z)Mn ( kg/mol )Mw ( kg/mol )PDI (Mw/Mn)Tm (°C)Td,5% (°C)
P-1,3-Ad-101018.033.11.8Amorphous456
P-1,3-Ad-161621.037.91.858455
P-1,3-Ad-181821.342.12.062453
P-1,3-Ad-202022.044.82.063452

Data sourced from Macromolecules 2019, 52, 12, 4531–4540.[5] Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index, Tm = Melting temperature, Td,5% = Temperature at 5% weight loss.

Mandatory Visualization

ADMET_Polymerization_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization and Hydrogenation Ad_Br2 This compound Coupling Copper-Catalyzed Cross-Coupling Ad_Br2->Coupling Diene_Monomer α,ω-Diene Monomer (M-1,3-Ad-m) Coupling->Diene_Monomer ADMET ADMET Polymerization (Grubbs Cat. 1st Gen) Diene_Monomer->ADMET Unsat_Polymer Unsaturated Polymer ADMET->Unsat_Polymer Hydrogenation Hydrogenation (TSH, TPA) Unsat_Polymer->Hydrogenation Sat_Polymer Saturated Polymer (Poly(1,3-adamantylene alkylene)) Hydrogenation->Sat_Polymer

Caption: Workflow for the synthesis of poly(1,3-adamantylene alkylene)s.

Diaminoadamantane_Synthesis Ad_Br2 This compound Amination Amination Reaction Ad_Br2->Amination Reagents Urea, Trifluoroacetic Acid, Diphenyl Ether Reagents->Amination Purification Acidification, Neutralization, Extraction Amination->Purification Product 1,3-Diaminoadamantane Purification->Product

Caption: Synthesis of 1,3-diaminoadamantane from this compound.

References

Nucleophilic Substitution Reactions of 1,3-Dibromoadamantane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 1,3-dibromoadamantane. The unique, rigid cage-like structure of the adamantane core dictates a preference for SN1-type reactions at its bridgehead positions. These reactions are pivotal for the synthesis of a wide array of disubstituted adamantane derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Mechanistic Overview: The SN1 Pathway

Nucleophilic substitution reactions at the tertiary bridgehead carbons of this compound proceed exclusively through a stepwise SN1 mechanism. The rigid adamantane framework sterically hinders the backside attack required for a concerted SN2 reaction. The reaction is initiated by the departure of a bromide leaving group, forming a relatively stable tertiary carbocation. This rate-determining step is followed by a rapid attack of a nucleophile on the carbocation intermediate.

SN1_Mechanism Substrate This compound Carbocation Adamantyl Carbocation Intermediate Substrate->Carbocation Slow (Rate-determining) Leaving_Group Br- Carbocation->Substrate Fast Product 1,3-Disubstituted Adamantane Carbocation->Product Fast (Nucleophilic Attack) Nucleophile Nu-

Caption: Generalized SN1 reaction pathway for this compound.

Comparative Data of Nucleophilic Substitution Reactions

The following table summarizes the reaction of this compound with various nucleophiles, providing a comparative overview of reaction conditions and yields.

NucleophileReagentProductSolventTemperature (°C)Time (h)Yield (%)Reference
Amine (via Urea)Urea1,3-DiaminoadamantaneDiphenyl ether1801.571.2[1][2]
Hydroxide (via Formate)Formic acid, Sodium formate1,3-AdamantanediolNot specifiedNot specifiedNot specified> 90
AlkoxideSodium methoxide1-Methoxyadamantane*Methanol175Not specified88
Triazole1,2,4-Triazole1,3-Bis(1,2,4-triazolyl)adamantaneNot specifiedNot specifiedNot specifiedNot specified[3]

*Note: The reaction with sodium methoxide results in a rearranged product, 1-methoxyadamantane, and adamantane (12%) as a byproduct, not the expected 1,3-dimethoxyadamantane.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diaminoadamantane

This protocol details the synthesis of 1,3-diaminoadamantane from this compound using urea as the nitrogen source.[1][2]

Materials:

  • This compound

  • Urea

  • Trifluoroacetic acid (TFA)

  • Diphenyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, urea, and diphenyl ether.

  • Add a catalytic amount of trifluoroacetic acid to the mixture.

  • Heat the reaction mixture to 180°C and maintain for 1.5 hours.

  • Cool the mixture and add 2M HCl to dissolve the product.

  • Separate the aqueous layer and basify with NaOH solution until the pH is approximately 11.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude 1,3-diaminoadamantane can be further purified by recrystallization.

Diaminoadamantane_Workflow cluster_reaction Reaction cluster_workup Work-up Reactants This compound Urea Diphenyl ether TFA (catalyst) Heating Heat to 180°C for 1.5h Reactants->Heating Cooling Cool reaction mixture Heating->Cooling Acidification Add 2M HCl Cooling->Acidification Basification Basify with NaOH (pH 11) Acidification->Basification Extraction Extract with Chloroform Basification->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Concentrate under vacuum Drying->Concentration Product Product Concentration->Product Crude 1,3-Diaminoadamantane

References

Application Note: Synthesis of 1,3-Adamantanediol from 1,3-Dibromoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Adamantanediol is a key intermediate in the synthesis of advanced polymers, functional materials, and pharmaceutical compounds. Its rigid, cage-like structure imparts unique properties such as high thermal stability and chemical resistance to materials incorporating this moiety. This application note provides a detailed protocol for the synthesis of 1,3-adamantanediol via the hydrolysis of 1,3-dibromoadamantane, a common synthetic route. The procedure outlined below is intended for researchers, scientists, and professionals in drug development and materials science.

Overall Reaction

The synthesis involves the nucleophilic substitution of the bromide groups in this compound with hydroxyl groups from water. This hydrolysis reaction is typically facilitated by a co-solvent to improve the solubility of the starting material.

Reaction Scheme:

Experimental Protocol

This protocol is based on established methods for the hydrolysis of 1,3-dihaloadamantanes.[1] Specifically, the use of an acetone-water mixture at reflux has been reported to yield the desired product.[1]

Materials:

  • This compound (C10H14Br2)

  • Acetone (CH3COCH3), analytical grade

  • Deionized Water (H2O)

  • Sodium Bicarbonate (NaHCO3), saturated solution

  • Sodium Chloride (NaCl), saturated solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ethyl Acetate (C4H8O2), for extraction

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and crystallization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 34.0 mmol).

  • Solvent Addition: To the flask, add a 1:1 (v/v) mixture of acetone and deionized water (100 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for a minimum of 3 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the hydrobromic acid formed during the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Work-up - Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1,3-adamantanediol as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or acetone/hexane) to afford a white crystalline solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 1,3-adamantanediol from this compound. The characterization data is based on a highly pure sample of 1,3-adamantanediol obtained from a similar synthetic approach.[1]

ParameterValueReference
Reactant This compound
Product 1,3-Adamantanediol
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Appearance White solid[1]
Melting Point ~325 °C[1]
¹H NMR (600 MHz, DMSO-d₆) δ 4.08 (s, 2H), 1.46 (p, J = 3.2 Hz, 2H), 0.86 (d, J = 24.5 Hz, 6H), 0.84 (s, 4H), 0.72 (t, J = 3.2 Hz, 2H)[1]
¹³C NMR (151 MHz, DMSO-d₆) δ 61.76, 44.31, 35.74, 26.91, 23.63[1]
IR (KBr, cm⁻¹) 3217, 2931, 2922, 2856, 1452, 1361, 1342, 1319, 1295, 1240, 1133, 1109, 1029, 959, 945, 911, 828, 782, 722, 676[1]
GCMS (m/z) Calculated for C10H16O2 [M-H]⁺: 167.233; Observed: 168.1[1]
Purity (Typical) >99% after recrystallization[1]
Isolated Yield (Typical) While not explicitly stated for this exact reaction, yields for similar adamantane hydrolyses can be high. A related synthesis from 1,3-dichloro adamantane reports a yield of 95%.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1,3-adamantanediol from this compound.

Synthesis_Workflow Start This compound Reaction Hydrolysis (Acetone/Water, Reflux) Start->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Isolation Isolation (Evaporation) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Product 1,3-Adamantanediol Purification->Product

Caption: Workflow for the synthesis of 1,3-adamantanediol.

Reaction Pathway

The diagram below outlines the chemical transformation from the starting material to the final product.

Reaction_Pathway StartingMaterial This compound (C10H14Br2) Reagents + 2 H2O Product 1,3-Adamantanediol (C10H16O2) Reagents->Product Conditions Acetone Reflux Byproduct + 2 HBr

Caption: Chemical reaction for the hydrolysis of this compound.

References

Preparation of Organometallic Reagents from 1,3-Dibromoadamantane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of various organometallic reagents derived from 1,3-dibromoadamantane. The unique, rigid, and three-dimensional structure of the adamantane cage makes these reagents valuable building blocks in medicinal chemistry, materials science, and organic synthesis. The protocols outlined below cover the generation of organolithium, organomagnesium (Grignard), and organozinc reagents, offering pathways to novel disubstituted adamantane derivatives.

Introduction

This compound is a key starting material for accessing 1,3-disubstituted adamantane scaffolds. The conversion of its carbon-bromine bonds at the bridgehead positions into carbon-metal bonds opens up a wide array of synthetic possibilities, allowing for the introduction of various functional groups through reactions with electrophiles. However, the steric hindrance at these tertiary bridgehead positions presents unique challenges, often requiring specific reaction conditions and activation methods for the successful formation of the desired organometallic species. These notes provide detailed methodologies to overcome these challenges and effectively utilize this compound in the synthesis of complex molecules.

Data Presentation: A Comparative Overview of Synthetic Parameters

The following table summarizes the key parameters for the preparation of different organometallic reagents from this compound.

Organometallic ReagentMetal/ReagentSolventTypical TemperatureKey Considerations
1,3-Dilithioadamantane (in situ)Lithium metal (dispersion or wire)Anhydrous THF or Diethyl etherRoom TemperatureHighly reactive intermediate, typically used in situ for subsequent reactions like intramolecular coupling.
1,3-Adamantanediylbis(magnesium bromide)Magnesium turnings (activated)Anhydrous THF or Diethyl etherRefluxActivation of magnesium is crucial. Steric hindrance can make the reaction sluggish.
1,3-Bis(bromozincio)adamantaneActivated Zinc (Rieke Zinc) or TransmetalationAnhydrous THFRoom Temperature to RefluxDirect insertion requires highly reactive zinc. Transmetalation from the dilithio or di-Grignard reagent is a viable alternative.

Experimental Protocols

Important Safety Note: All reactions involving organometallic reagents must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Organolithium reagents, in particular, can be pyrophoric. Appropriate personal protective equipment should be worn at all times.

Protocol 1: Preparation of 1,3-Dilithioadamantane and in situ Intramolecular Coupling to form 1,3-Dehydroadamantane

This protocol describes the formation of 1,3-dilithioadamantane as a transient intermediate, which undergoes a subsequent intramolecular Wurtz-type coupling to yield 1,3-dehydroadamantane.[1][2] The successful formation of 1,3-dehydroadamantane serves as strong evidence for the in situ generation of the 1,3-dilithio species.

Materials:

  • This compound

  • Lithium metal (as a fine wire or dispersion)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pentane or hexane (for washing lithium)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, place freshly cut lithium metal (4.0 equivalents) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Wash the lithium with anhydrous pentane or hexane to remove any oil, and then remove the solvent via cannula.

  • Add anhydrous THF to the flask to cover the lithium.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in a separate flame-dried Schlenk flask.

  • Slowly add the this compound solution to the vigorously stirred lithium dispersion at room temperature.

  • The reaction is typically exothermic and may require occasional cooling in a water bath to maintain a gentle reflux.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the consumption of the lithium metal and the formation of a grayish suspension.

  • The resulting mixture contains 1,3-dehydroadamantane, which can be further purified or used in subsequent reactions. The formation of this product confirms the transient existence of 1,3-dilithioadamantane.

Protocol 2: Preparation of 1,3-Adamantanediylbis(magnesium bromide) (Di-Grignard Reagent)

The formation of Grignard reagents at the sterically hindered bridgehead positions of adamantane is challenging.[3] This protocol adapts established methods for preparing mono-Grignard reagents from 1-bromoadamantane, emphasizing the critical need for magnesium activation.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (crystal) or 1,2-Dibromoethane (for activation)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Place magnesium turnings (2.5 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

  • Activate the magnesium by adding a small crystal of iodine and gently warming the flask until the purple vapor sublimes onto the magnesium surface. Alternatively, add a few drops of 1,2-dibromoethane to the magnesium in a small amount of anhydrous THF; the evolution of ethene gas indicates activation.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the this compound solution to the activated magnesium. The reaction should initiate, as indicated by gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 4-6 hours to ensure complete reaction.

  • The resulting dark gray to brown solution contains the di-Grignard reagent, 1,3-adamantanediylbis(magnesium bromide). The concentration of the reagent can be determined by titration before use in subsequent reactions.

Protocol 3: Proposed Synthesis of 1,3-Bis(bromozincio)adamantane (Di-Organozinc Reagent)

Direct preparation of organozinc reagents from alkyl halides can be sluggish. Two common approaches are the use of highly activated "Rieke" zinc or transmetalation from a pre-formed organolithium or Grignard reagent.

Method A: Direct Insertion using Rieke Zinc

Materials:

  • This compound

  • Rieke Zinc (prepared from the reduction of ZnCl₂ with lithium naphthalenide)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Prepare a suspension of freshly prepared Rieke Zinc (2.5 equivalents) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred zinc suspension at room temperature.

  • The reaction mixture is typically stirred at room temperature for 24-48 hours. Gentle heating may be required to facilitate the reaction.

  • The formation of the di-organozinc reagent can be confirmed by quenching an aliquot with an electrophile (e.g., iodine) and analyzing the products.

Method B: Transmetalation from 1,3-Dilithioadamantane

Materials:

  • 1,3-Dilithioadamantane (prepared in situ as described in Protocol 1)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Prepare a solution/suspension of 1,3-dilithioadamantane in situ from this compound and lithium metal as described in Protocol 1.

  • In a separate flame-dried Schlenk flask, prepare a solution of anhydrous zinc chloride (2.2 equivalents) in anhydrous THF.

  • Cool the 1,3-dilithioadamantane mixture to -78 °C (dry ice/acetone bath).

  • Slowly add the zinc chloride solution to the cold dilithioadamantane mixture via cannula with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • The resulting solution contains 1,3-bis(chlorozincio)adamantane, which is ready for use in subsequent coupling reactions (e.g., Negishi coupling).

Visualizations

Experimental Workflow for Di-Grignard Reagent Synthesis

DiGrignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Use start Start glassware Flame-dried Glassware start->glassware atmosphere Inert Atmosphere (Ar/N2) glassware->atmosphere reagents Anhydrous Solvents & Reagents atmosphere->reagents activation Mg Activation (I2 or 1,2-Dibromoethane) reagents->activation addition Dropwise addition of This compound in THF activation->addition Initiation reflux Reflux addition->reflux titration Titration to determine concentration reflux->titration use Use in subsequent reactions titration->use

Caption: Workflow for the synthesis of 1,3-adamantanediylbis(magnesium bromide).

Logical Relationship of Organometallic Reagent Preparation

Reagent_Preparation_Logic cluster_Li Organolithium Route cluster_Mg Organomagnesium Route cluster_Zn Organozinc Route start This compound lithium 1,3-Dilithioadamantane (in situ) start->lithium  + Li grignard 1,3-Adamantanediylbis(magnesium bromide) start->grignard  + Mg (activated) zinc 1,3-Bis(halozincio)adamantane start->zinc  + Zn (activated) wurtz Intramolecular Wurtz Coupling lithium->wurtz lithium->zinc  + ZnCl2 (Transmetalation) dehydro 1,3-Dehydroadamantane wurtz->dehydro grignard->zinc  + ZnCl2 (Transmetalation)

Caption: Synthetic pathways to organometallic reagents from this compound.

References

Application Notes and Protocols: The Role of 1,3-Dibromoadamantane in Antiviral Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1,3-dibromoadamantane in the synthesis of novel antiviral agents. It includes detailed experimental protocols for the synthesis of key adamantane derivatives, a summary of their antiviral activity, and an exploration of their mechanisms of action, including their influence on host cell signaling pathways.

Introduction

Adamantane and its derivatives have long been recognized for their therapeutic potential, particularly as antiviral agents. The rigid, lipophilic, cage-like structure of the adamantane core serves as a valuable scaffold in medicinal chemistry, contributing to favorable pharmacokinetic properties. This compound is a key starting material for the synthesis of a variety of 1,3-disubstituted adamantane derivatives, offering a versatile platform for the development of new antiviral compounds. This document focuses on the synthesis and antiviral applications of two such derivatives: 1,3-diaminoadamantane and 1,3-bis(1,2,4-triazol-1-yl)adamantane.

Data Presentation

The following tables summarize the synthetic yields for key compounds derived from this compound and the antiviral activity of related adamantane derivatives against various viruses. While specific IC50 values for 1,3-diaminoadamantane and 1,3-bis(1,2,4-triazol-1-yl)adamantane are not extensively reported in publicly available literature, the data for analogous compounds provide a strong rationale for their investigation as potential antiviral agents.

Table 1: Synthesis of Antiviral Precursors from this compound

CompoundReagentsSolventReaction ConditionsYield (%)Reference
1,3-DiaminoadamantaneUrea, Trifluoroacetic AcidDiphenyl etherHeating71.2[1]
1,3-Bis(1,2,4-triazol-1-yl)adamantane1,2,4-TriazoleNone (neat)180°C, 16h~41 (for the mixture of isomers)[2]

Table 2: Antiviral Activity of Adamantane Derivatives

CompoundVirusAssayIC50 (µM)Reference
AmantadineInfluenza A/H1N1 (Wild-Type)Plaque Reduction~0.3[3]
RimantadineInfluenza A/H1N1 (Wild-Type)Plaque Reduction~0.2[3]
Glycyl-rimantadineInfluenza A/Hong Kong/68 (H3N2)Not Specified0.11[3]
Spiro-adamantane amineInfluenza A/H3N2Not Specified12-fold more active than amantadine[3]
Novel Aminoadamantane Derivative [I]SARS-CoV-2Vero CCL-81 cells0.32[4]
AmantadineSARS-CoV-2Vero E6 cells83-119[5]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diaminoadamantane

This protocol is adapted from the method described by Zhu, Guo, and Yang.[1]

Materials:

  • This compound

  • Urea

  • Trifluoroacetic acid (TFA)

  • Diphenyl ether

  • Chloroform (CHCl3)

  • Hydrochloric acid (HCl), 2M solution

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a suitable reaction vessel, combine this compound and urea in a molar ratio of 1:2~10.

  • Add diphenyl ether as a high-boiling point solvent.

  • Add trifluoroacetic acid to the mixture.

  • Heat the reaction mixture in an oil bath to the desired temperature and stir.

  • After the reaction is complete (monitor by TLC or GC-MS), cool the mixture to 50°C.

  • Add 2M HCl solution and stir to dissolve the product.

  • Filter the mixture to remove any insoluble impurities.

  • Basify the filtrate to pH 11 with NaOH solution.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic extracts over anhydrous MgSO4.

  • Concentrate the organic phase by vacuum distillation to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 1,3-Bis(1,2,4-triazol-1-yl)adamantane

This protocol is based on the work of Marchenko and Potapov.[2]

Materials:

  • This compound

  • 1,2,4-Triazole

  • Ethanol-water (1:1) mixture

  • Sodium hydroxide (NaOH), 2.5 M solution

  • Chloroform (CHCl3)

Procedure:

  • In a sealed PTFE reaction vessel, thoroughly mix powdered this compound and 1,2,4-triazole (a 1:4 molar ratio is suggested).

  • Heat the sealed vessel in an oven at 180°C for 16 hours.

  • After cooling to room temperature, dissolve the resulting glassy residue in an ethanol-water (1:1) mixture.

  • Neutralize the solution with 2.5 M NaOH.

  • Extract the aqueous solution with chloroform.

  • Separate the organic layer and remove the solvent on a rotary evaporator to obtain the crude product, which will be a mixture of 1,3-bis(1,2,4-triazol-1-yl)adamantane and 1-(1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)adamantane.

  • The isomers can be separated by column chromatography.

Mechanism of Action and Signaling Pathways

The antiviral activity of adamantane derivatives is multifaceted. The most well-characterized mechanism, particularly against influenza A virus, is the inhibition of the M2 proton channel.[6] This viral ion channel is crucial for the uncoating of the virus within the host cell endosome, a process dependent on the acidification of the virion interior. By blocking this channel, adamantane derivatives prevent the release of the viral genome into the cytoplasm, thereby halting replication.

Beyond direct viral targets, evidence suggests that adamantane derivatives can also modulate host cell signaling pathways to exert their antiviral effects.

  • Autophagy Modulation: Some adamantane compounds have been shown to induce autophagy, a cellular process of degradation and recycling of cellular components.[2] This can act as an innate antiviral mechanism by targeting viral components for degradation.

  • TLR4-MyD88-NF-κB Signaling Pathway Inhibition: Certain adamantane derivatives have demonstrated the ability to suppress the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a key component of the innate immune response and can be activated by viral components, leading to the production of pro-inflammatory cytokines. By inhibiting this pathway, adamantane derivatives may reduce virus-induced inflammation.

Visualizations

Synthesis_Workflow This compound This compound 1,3-Diaminoadamantane 1,3-Diaminoadamantane This compound->1,3-Diaminoadamantane Amination 1,3-Bis(1,2,4-triazol-1-yl)adamantane 1,3-Bis(1,2,4-triazol-1-yl)adamantane This compound->1,3-Bis(1,2,4-triazol-1-yl)adamantane Alkylation Urea, TFA Urea, TFA 1,2,4-Triazole 1,2,4-Triazole Antiviral Agents Antiviral Agents 1,3-Diaminoadamantane->Antiviral Agents 1,3-Bis(1,2,4-triazol-1-yl)adamantane->Antiviral Agents

Caption: Synthetic routes from this compound to antiviral precursors.

M2_Inhibition_Pathway cluster_virus Influenza A Virus cluster_host Host Cell M2_Channel M2 Proton Channel Viral_Core Viral Core M2_Channel->Viral_Core H+ influx vRNA_Release vRNA Release Viral_Core->vRNA_Release Cytoplasm Cytoplasm vRNA_Release->Cytoplasm Endosome Endosome Replication Viral Replication Cytoplasm->Replication leads to Adamantane_Derivative 1,3-Disubstituted Adamantane Derivative Adamantane_Derivative->M2_Channel Inhibits

Caption: Mechanism of adamantane derivatives inhibiting the influenza A M2 proton channel.

TLR4_Signaling_Pathway Viral_PAMPs Viral PAMPs TLR4 TLR4 Viral_PAMPs->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Inflammatory_Cytokines Transcription Adamantane_Derivative Adamantane Derivative Adamantane_Derivative->TLR4 Inhibits

Caption: Putative inhibition of the TLR4 signaling pathway by adamantane derivatives.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel adamantane-based antiviral agents. The straightforward synthesis of 1,3-diaminoadamantane and 1,3-bis(1,2,4-triazol-1-yl)adamantane opens avenues for the development of new therapeutics. While the primary antiviral mechanism of many adamantane derivatives against influenza A is the inhibition of the M2 proton channel, emerging evidence suggests that modulation of host cell signaling pathways, such as autophagy and TLR4 signaling, may also contribute to their antiviral effects. Further investigation into the specific antiviral activities and mechanisms of action of 1,3-disubstituted adamantane derivatives is warranted to fully realize their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Adamantane Dibromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of adamantane dibromination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3-dibromoadamantane. Our goal is to help you achieve high yields and purity while minimizing the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the successful synthesis of this compound?

A1: The selective synthesis of this compound is primarily controlled by the choice of brominating agent, the type and amount of catalyst, reaction temperature, and reaction time. Unlike monobromination, which can be achieved by refluxing adamantane in bromine, dibromination requires a Lewis acid catalyst to facilitate the second substitution at a bridgehead position.[1][2]

Q2: What is the role of the Lewis acid catalyst in the dibromination of adamantane?

A2: A Lewis acid catalyst, such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃), is essential for achieving disubstitution.[1] The catalyst polarizes the bromine molecule (Br-Br), increasing its electrophilicity. This allows for the electrophilic attack on the adamantane cage, leading to the formation of a stable tertiary adamantyl cation and subsequent substitution of a second bromine atom at a different bridgehead position.[1]

Q3: Why does bromination occur selectively at the 1 and 3 positions?

A3: The adamantane cage has two types of carbon atoms: tertiary (bridgehead) and secondary. The tertiary positions (1, 3, 5, and 7) are more reactive towards electrophilic substitution because they can form more stable tertiary carbocation intermediates.[3] The initial bromination occurs at one of these bridgehead positions. The deactivating effect of the first bromine atom directs the second substitution to the most distant bridgehead position, which is the 3-position, to minimize steric hindrance and electronic repulsion.

Q4: What are the common side products in adamantane dibromination, and how can they be minimized?

A4: The most common side products are 1-bromoadamantane (under-reaction) and 1,3,5-tribromoadamantane (over-reaction).[1][4] To minimize 1-bromoadamantane, ensure the use of an active catalyst and sufficient reaction time.[1] To avoid the formation of 1,3,5-tribromoadamantane, it is crucial to control the reaction time and temperature, as prolonged reaction times or higher temperatures can promote further bromination.[4]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] TLC can be used to track the consumption of the starting material (adamantane) and the appearance of the mono- and di-brominated products. GC-MS provides a more detailed analysis of the product distribution, allowing for the quantification of different brominated species.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of this compound with significant starting material remaining. Inadequate catalyst activity or insufficient amount of catalyst.Use a freshly prepared or purified Lewis acid catalyst. Ensure anhydrous conditions as moisture can deactivate the catalyst. Increase the catalyst loading incrementally.[1]
Insufficient reaction time or low temperature.Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.[1] Gradually increase the reaction temperature, but be cautious of promoting polybromination.
Formation of a significant amount of 1,3,5-tribromoadamantane. Reaction time is too long.Carefully monitor the reaction progress and quench the reaction as soon as the desired product is maximized. Shorter reaction times are recommended to avoid trisubstitution.[4]
Reaction temperature is too high.Perform the reaction at a lower temperature to improve selectivity for the disubstituted product.
Presence of both 1-bromoadamantane and 1,3,5-tribromoadamantane in the product mixture. Inhomogeneous reaction mixture or localized "hot spots."Ensure efficient stirring throughout the reaction to maintain a uniform temperature and concentration of reagents.
Improper addition of reagents.Add the brominating agent or catalyst portion-wise or via a dropping funnel to control the reaction rate and exotherm.
Difficulty in purifying this compound from byproducts. Similar polarities of brominated adamantanes.Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for separation. Recrystallization from a suitable solvent like methanol or isopropanol can also be effective.[1][5] Multiple recrystallizations may be necessary.
The reaction does not initiate. Inactive catalyst.Ensure the Lewis acid catalyst is of high purity and has been stored under anhydrous conditions.
Presence of inhibitors.Ensure all reagents and solvents are free from water and other impurities that could inhibit the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for Adamantane Dibromination

CatalystBrominating AgentSolventTemperature (°C)Reaction TimeYield of this compound (%)Reference(s)
AlBr₃BromineExcess BromineRefluxNot SpecifiedHigh[4]
BBr₃/AlBr₃ (125:1)BromineExcess BromineNot SpecifiedNot SpecifiedHigh Yield[6]
Fe powderBromineExcess BromineRoom Temp1-2 h>90[7]

Experimental Protocols

Protocol 1: Synthesis of this compound using Aluminum Tribromide Catalyst [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add adamantane (e.g., 5 g, 0.037 mol) to an excess of bromine (e.g., 15 mL).

  • Initiation: Gently heat the mixture to approximately 65°C until the evolution of hydrogen bromide gas is observed (about 5 minutes).

  • Catalyst Addition: Remove the heat source and, with continued stirring, add freshly sublimed aluminum tribromide (e.g., 330 mg) in small portions over 15 minutes. Exercise caution as the reaction can be vigorous.

  • Reaction: Stir the mixture for an additional 5 minutes without external heating after the catalyst addition is complete.

  • Work-up: Quench the reaction by carefully pouring the mixture over ice. Add carbon tetrachloride to dissolve the product.

  • Purification: Wash the organic layer with a saturated solution of sodium bisulfite to remove excess bromine, followed by water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from methanol or isopropanol.[1]

Protocol 2: Synthesis of this compound using Iron Powder Catalyst [7]

  • Catalyst Preparation: To 280 mL of bromine in a round-bottom flask, add 7.00 g of iron powder and stir for 30 minutes at room temperature.

  • Reactant Addition: Cool the mixture in an ice bath. Add 96.0 g of adamantane in portions over 1 hour with efficient stirring.

  • Reaction: Stir the mixture for an additional hour at room temperature.

  • Work-up: Pour the reaction mixture into a mixture of 1 kg of crushed ice and 550 g of solid sodium sulfite. Stir until the brown color of bromine disappears.

  • Purification: Filter the solid product, wash with 5% HCl and then with water, and dry. The crude product can be purified by recrystallization from 2-propanol.[7]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Adamantane, Bromine, Lewis Acid Catalyst start->reagents setup Combine Reagents in Flask reagents->setup react Stir and Heat (if necessary) setup->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Evaporate wash->dry purify Recrystallize or Column Chromatography dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Reaction Outcome Unsatisfactory low_yield Low Yield of This compound start->low_yield No polybromination Excessive Polybromination start->polybromination No mixed_products Mixture of Mono-, Di-, and Tri-bromo Products start->mixed_products Yes inactive_catalyst Inactive/Insufficient Catalyst? low_yield->inactive_catalyst long_time Excessive Reaction Time/Temp? polybromination->long_time poor_control Poor Reaction Control? mixed_products->poor_control short_time Insufficient Reaction Time/Temp? inactive_catalyst->short_time No solution1 Use Fresh Catalyst, Ensure Anhydrous Conditions inactive_catalyst->solution1 Yes solution2 Increase Reaction Time/Temp, Monitor Progress short_time->solution2 Yes solution3 Decrease Reaction Time/Temp, Monitor Progress long_time->solution3 Yes solution4 Ensure Homogeneous Mixture, Controlled Reagent Addition poor_control->solution4 Yes

Caption: Troubleshooting logic for adamantane dibromination.

References

Technical Support Center: Synthesis of 1,3-Diaminoadamantane from 1,3-Dibromoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the synthesis of 1,3-diaminoadamantane from 1,3-dibromoadamantane.

Frequently Asked Questions (FAQs)

Q1: What is the established method for synthesizing 1,3-diaminoadamantane from this compound?

A1: A common and effective method involves the amination of this compound with urea in a high-boiling point solvent like diphenyl ether, catalyzed by trifluoroacetic acid.[1] This is followed by a workup procedure involving acidification, neutralization, and extraction to isolate the final product.[1][2][3]

Q2: Why is trifluoroacetic acid (TFA) a necessary component in this reaction?

A2: Trifluoroacetic acid is crucial for the reaction to proceed.[1] It acts as a catalyst, facilitating the cleavage of the C-Br bonds in this compound to form a tertiary carbocation. This carbocation is then readily attacked by urea in a nucleophilic substitution (SN1) reaction.[1] Without TFA, the synthesis of 1,3-diaminoadamantane is unsuccessful.[1]

Q3: What are the typical yields for this synthesis?

A3: Yields can vary depending on the reaction conditions. Under optimal conditions, yields of up to 71.2% have been reported.[1]

Q4: What are some of the key challenges in this synthesis?

A4: Key challenges include the difficulty in cleaving the C-Br bonds of this compound due to the inductive effect of the bromine atoms, which can hinder the formation of the carbocation intermediate.[1] Other challenges include achieving optimal reaction conditions and potential side reactions at high temperatures. The purification process also requires careful control of pH.

Q5: Are there alternative methods for the synthesis of 1,3-diaminoadamantane?

A5: Yes, other methods exist, but they may have drawbacks such as the use of hazardous or expensive reagents, harsh reaction conditions, and lower yields.[1] These methods can include the hydrolysis of diacetylamino derivatives, reduction of 1,3-diazides or 1,3-dinitroadamantane, and Hofmann degradation of adamantane-1,3-dicarboxylic acid diamide.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Absence or insufficient amount of trifluoroacetic acid (TFA).Ensure TFA is added to the reaction mixture. It is a critical catalyst for the reaction to proceed.[1]
Reaction temperature is too low or too high.The optimal reaction temperature is around 180°C.[1] Lower temperatures may lead to incomplete reaction, while higher temperatures could cause decomposition.
Insufficient reaction time.A reaction time of approximately 1.5 hours at 180°C has been shown to give high yields.[1]
Poor quality of this compound.Ensure the starting material is pure. Impurities can interfere with the reaction.
Formation of Side Products Reaction temperature is too high.Maintain the reaction temperature at the optimal level to minimize decomposition and side reactions.
Presence of impurities in the starting materials or solvent.Use high-purity reagents and solvents.
Difficulties in Product Isolation Incomplete neutralization during workup.Carefully monitor the pH during the neutralization step with sodium hydroxide solution to ensure the diamine is fully deprotonated for efficient extraction.[2][3]
Emulsion formation during extraction.Add a saturated brine solution to the aqueous layer to break up emulsions.
Product instability.1,3-diaminoadamantane can be unstable and sensitive to moisture.[1] Handle the final product under an inert atmosphere and store it in a desiccator.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound can be found in the literature.[1][5] The general procedure involves the bromination of adamantane using liquid bromine and an iron catalyst.[1]

Synthesis of 1,3-Diaminoadamantane

The following protocol is adapted from Zhu et al., 2011[1]:

  • In a round-bottom flask, combine this compound, urea, and diphenyl ether.

  • Add trifluoroacetic acid to the mixture.

  • Heat the mixture in an oil bath to the desired reaction temperature (e.g., 180°C) with stirring for a set time (e.g., 1.5 hours).

  • After the reaction is complete, cool the mixture.

  • Extract the mixture with chloroform.

  • Concentrate the organic layer by vacuum distillation to obtain a white oily solid.

  • Follow acidification, neutralization, and further extraction procedures for purification.[1][2][3]

Data Presentation

Influence of Reaction Conditions on the Yield of 1,3-Diaminoadamantane
Molar Ratio (this compound:Urea:TFA)Reaction Temperature (°C)Reaction Time (h)Yield (%)
1:10:11801.568.9
1:12:11801.571.2
1:14:11801.570.5
1:12:0.81801.565.4
1:12:1.21801.569.8
1:12:11701.562.1
1:12:11901.566.3
1:12:1180164.7
1:12:1180267.3

Data adapted from Zhu et al., 2011.[1]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Reaction Mixture A->E B Urea B->E C Diphenyl Ether (Solvent) C->E D Trifluoroacetic Acid (Catalyst) D->E F Heating (180°C, 1.5h) E->F G Cooling F->G H Extraction with Chloroform G->H I Concentration (Vacuum Distillation) H->I J Acidification I->J K Neutralization J->K L Final Extraction K->L M 1,3-Diaminoadamantane L->M

Caption: Experimental workflow for the synthesis of 1,3-diaminoadamantane.

Troubleshooting_Tree Start Low or No Product Yield Q1 Was Trifluoroacetic Acid (TFA) added? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the reaction temperature ~180°C? A1_Yes->Q2 Sol1 Add TFA catalyst. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction time ~1.5 hours? A2_Yes->Q3 Sol2 Adjust temperature to 180°C. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Check purity of starting materials. A3_Yes->Q4 Sol3 Increase reaction time to 1.5 hours. A3_No->Sol3

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Enhancing the Yield of 1,3-Disubstituted Adamantanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development focused on the synthesis of 1,3-disubstituted adamantanes. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high yields of 1,3-disubstituted adamantanes?

A1: The main challenges include controlling regioselectivity to favor the 1,3-isomer over other substitution patterns, preventing polysubstitution, and managing the often low solubility of adamantane derivatives.[1] Additionally, the choice of starting material, catalyst, and reaction conditions plays a critical role in maximizing yield and purity.

Q2: How does the choice of starting material affect the synthesis of 1,3-disubstituted adamantanes?

A2: Starting with a pre-functionalized adamantane, such as 1,3-dibromoadamantane or 1,3-adamantanediol, provides a direct route to other 1,3-disubstituted products and can lead to higher yields and better selectivity compared to direct functionalization of the adamantane core.[2] For instance, this compound is generally more reactive than 1,3-dichloroadamantane, which can result in higher yields or allow for milder reaction conditions.[3]

Q3: What is the role of a Lewis acid catalyst in Friedel-Crafts reactions involving adamantane?

A3: In Friedel-Crafts alkylation and acylation, a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is crucial for generating the adamantyl carbocation, which then acts as the electrophile.[3][4] The choice and activity of the Lewis acid can significantly influence the reaction rate, yield, and the formation of byproducts.[3][4] It is essential to use an anhydrous Lewis acid, as moisture will deactivate it.[4]

Q4: How can I purify 1,3-disubstituted adamantanes from a complex reaction mixture?

A4: Purification can often be achieved through recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[3] For separating isomers and other byproducts, column chromatography on silica gel is a versatile technique.[3] In some cases, washing the crude product with a specific solvent can effectively remove certain impurities.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst For Lewis acid-catalyzed reactions, ensure the catalyst is anhydrous and handled under an inert atmosphere.[4] For other catalytic reactions, confirm the catalyst's activity and proper storage.
Insufficient Reaction Temperature or Time Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[4] Extend the reaction time and track the progress using techniques like TLC or GC-MS.[4]
Poor Reagent Purity Use high-purity, anhydrous solvents and starting materials to avoid side reactions and catalyst deactivation.[4]
Issue 2: Formation of Undesired Isomers or Polysubstituted Products
Possible Cause Suggested Solution
High Reaction Temperature Maintain a controlled, lower temperature throughout the reaction, as higher temperatures can lead to isomerization or further substitution.[4]
Incorrect Stoichiometry Carefully control the molar ratios of your reactants. For disubstitution, a sufficient excess of the substituting reagent and catalyst is often required.[4]
Non-selective Catalyst While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ may offer different selectivity.[4] Consider a catalyst screen to find the optimal catalyst for your desired product.[4]
Issue 3: Poor Solubility of Adamantane Starting Material or Product
Possible Cause Suggested Solution
Inappropriate Solvent Screen a range of solvents to find one that effectively dissolves all reactants and is compatible with the reaction conditions. The use of a co-solvent system can sometimes improve solubility.
Low Temperature Increasing the reaction temperature may improve solubility, but be mindful of potential side reactions.
Hydrophobic Nature of Adamantane For acidic or basic products, adjusting the pH of the aqueous solution can significantly increase solubility by forming a more soluble salt.[5]

Data Presentation: Comparative Yields of 1,3-Disubstituted Adamantanes

Table 1: Synthesis of 1,3-Adamantanedicarboxylic Acid

Starting Material Reagents Reaction Conditions Yield (%)
1-Adamantanecarboxylic AcidNitric acid, Sulfuric acid, Formic acid0°C, 6 hours92
1,3-AdamantanediolConcentrated sulfuric acid, Formic acidRoom temperature, then stir for 1 hour 10 minutes>60

Table 2: Synthesis of this compound

Starting Material Reagents Reaction Conditions Yield (%)
AdamantaneLiquid bromine, Iron powderRoom temperature, 1-2 hours>90
AdamantaneLiquid bromine, Iron powderRoom temperature, 1 hour92

Table 3: Synthesis of 1,3-Adamantanediol

Starting Material Reagents Reaction Conditions Yield (%)
This compoundFormic acid, Sodium formateNot specified>90
1,3-Dichloro adamantaneTriethylamine, Water110-130°C, 6 hours95

Experimental Protocols

Protocol 1: Synthesis of 1,3-Adamantanedicarboxylic Acid from 1-Adamantanecarboxylic Acid[6]
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, place 20 g of 1-adamantanecarboxylic acid, 20 mL of 65% nitric acid, and 160 mL of 98% sulfuric acid.

  • Reaction: Cool the mixture to 0°C in an ice bath. While maintaining the temperature at 0°C, add 70 mL of 80% anhydrous formic acid dropwise over 5 hours.

  • Workup: After the addition is complete, allow the reaction to proceed for an additional hour. Pour the reaction mixture over crushed ice and filter the resulting white precipitate. Wash the solid several times with water.

  • Purification: Dissolve the crude product in an aqueous NaOH solution. Separate the clear solution and acidify with HCl to a pH of 3. Filter the precipitate, wash with water, and dry under a vacuum to yield 1,3-adamantanedicarboxylic acid.

Protocol 2: Synthesis of this compound from Adamantane[7]
  • Preparation: Add 7.0 g of iron powder to 280 mL of liquid bromine in a suitable reaction vessel and stir for 30 minutes at room temperature. Cool the mixture in an ice bath.

  • Reaction: Add 96.0 g of adamantane in small portions over 1 hour with efficient stirring.

  • Workup: After stirring for an additional hour at room temperature, pour the mixture into a slurry of 1 kg of crushed ice and 550 g of solid Na₂SO₃. Stir until the brown color disappears.

  • Purification: Filter the product and wash with 5% HCl and then with water. Dry the product in the air. Recrystallize from 2-propanol with charcoal to obtain pure this compound.

Protocol 3: Synthesis of 1,3-Adamantanediol from 1,3-Dichloro adamantane[2]
  • Preparation: In a stainless-steel reactor lined with polytetrafluoroethylene, add 100 g of 1,3-dichloro adamantane, 86 mL of triethylamine, and 1000 mL of water.

  • Reaction: Pressurize the reactor with nitrogen to 0.5-0.6 MPa and heat to 110-130°C for 6 hours.

  • Workup: After the reaction, concentrate the solution to obtain a solid.

  • Purification: Dissolve the solid in 400 mL of tetrahydrofuran or methanol and filter. Collect the filtrate and concentrate it to yield 1,3-adamantanediol as a white solid.

Visualizations

Synthesis_Workflow General Synthesis Workflow for 1,3-Disubstituted Adamantanes cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Adamantane Adamantane Reaction_Step Functionalization Reaction (e.g., Halogenation, Carboxylation, Alkylation, Hydrolysis) Adamantane->Reaction_Step Direct Functionalization Substituted_Adamantane 1-Substituted or 1,3-Dihalo-Adamantane Substituted_Adamantane->Reaction_Step Further Modification Workup Quenching, Extraction, Washing Reaction_Step->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product 1,3-Disubstituted Adamantane Purification->Final_Product

Caption: General workflow for synthesizing 1,3-disubstituted adamantanes.

Troubleshooting_Yield Troubleshooting Low Yield in 1,3-Disubstitution Start Low Yield of 1,3-Disubstituted Product Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Check_Catalyst Verify Catalyst Activity (e.g., Anhydrous Lewis Acid) Check_Purity->Check_Catalyst Pure Impure Purify Starting Materials Use Anhydrous Solvents Check_Purity->Impure Impure Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Catalyst->Check_Conditions Active Inactive_Catalyst Use Fresh/Active Catalyst Handle Under Inert Atmosphere Check_Catalyst->Inactive_Catalyst Inactive Suboptimal_Conditions Optimize Temperature & Time Adjust Stoichiometry Check_Conditions->Suboptimal_Conditions Suboptimal Improved_Yield Improved Yield Check_Conditions->Improved_Yield Optimal Impure->Improved_Yield Inactive_Catalyst->Improved_Yield Suboptimal_Conditions->Improved_Yield

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Reactions of 1,3-Dibromoadamantane with Strong Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding side reactions encountered during the functionalization of 1,3-dibromoadamantane with strong nucleophiles. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound with strong nucleophiles?

A1: Due to the rigid cage structure of the adamantane core, the bridgehead carbons where the bromine atoms are located are sterically hindered. This steric hindrance prevents the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction. Therefore, reactions with nucleophiles predominantly proceed through a unimolecular nucleophilic substitution (SN1) mechanism, involving the formation of a tertiary adamantyl carbocation intermediate.[1][2] Consequently, unimolecular elimination (E1) can also be a competing pathway, although it is generally less favored for bridgehead systems.

Q2: Why is the formation of Grignard reagents from this compound challenging?

A2: The formation of Grignard reagents from adamantyl halides is notoriously difficult due to the steric hindrance at the bridgehead position, which impedes the reaction with magnesium. This can lead to slow reaction rates and the prevalence of side reactions such as homocoupling (Wurtz-type reaction) and reduction of the adamantyl halide.

Q3: What are the most common side reactions observed with strong, basic nucleophiles?

A3: Besides the desired substitution, several side reactions can occur, depending on the nature of the nucleophile and the reaction conditions. The most common side reactions include:

  • Reduction: The nucleophile or other species in the reaction mixture can act as a reducing agent, leading to the formation of 1-bromoadamantane or adamantane.

  • Elimination/Fragmentation: While classical E2 elimination is disfavored at the bridgehead, under strongly basic conditions, fragmentation of the adamantane cage or rearrangement followed by elimination can occur.

  • Homocoupling: In the case of organometallic reagents like Grignard reagents, coupling of two adamantyl moieties can occur.

  • Deprotonation: Extremely strong bases like organolithium reagents can deprotonate the substrate or solvent if acidic protons are present.[3]

Troubleshooting Guide

Issue 1: Low yield of the desired disubstituted product and formation of mono-substituted and reduced byproducts.

Scenario: When reacting this compound with strong nucleophiles like alkoxides or organometallics, you observe the formation of 1-bromo-3-substituted adamantane, adamantane, and the desired 1,3-disubstituted product.

Possible Causes & Solutions:

  • Incomplete Reaction: The second substitution may be slower than the first due to electronic effects of the newly introduced group.

    • Solution: Increase the reaction time and/or temperature. Use a higher excess of the nucleophile to drive the second substitution to completion.

  • Reduction Side Reaction: The nucleophile or impurities can reduce the adamantyl carbocation or the starting material. For instance, with sodium methoxide, adamantane can be formed as a byproduct.

    • Solution: Ensure anhydrous and inert reaction conditions to minimize side reactions from moisture or oxygen. When using metal hydrides as nucleophiles, consider less reactive derivatives or carefully control the stoichiometry. For alkoxides, the choice of alcohol and counter-ion can influence the extent of reduction.

  • Hydride Transfer: In the case of alkoxides like methoxide, a hydride ion can be transferred from the nucleophile to the adamantyl carbocation, leading to reduction.

    • Solution: This is an inherent reactivity pattern. Optimizing for the substitution product might involve using a less hydride-donating nucleophile if possible, or accepting a certain percentage of the reduced byproduct and separating it during purification.

Issue 2: Formation of homocoupling products (biadamantane derivatives) when using Grignard reagents.

Scenario: Synthesis of a 1,3-di-Grignard reagent from this compound or subsequent reactions lead to significant amounts of biadamantane.

Possible Causes & Solutions:

  • Slow Grignard Formation: The slow reaction of the adamantyl bromide with magnesium allows for radical intermediates to couple.

    • Solution: Activate the magnesium turnings before the reaction. Methods include using iodine, 1,2-dibromoethane, or mechanical stirring to break the oxide layer. Using Rieke magnesium (highly reactive magnesium) can also improve the rate of Grignard formation and reduce homocoupling.

    • Protocol: Add the this compound solution slowly to the activated magnesium suspension to maintain a low concentration of the halide and minimize coupling.

Issue 3: Unexpected product formation suggesting rearrangement or fragmentation.

Scenario: Characterization of the product mixture reveals compounds with a rearranged carbon skeleton or fragments of the adamantane cage.

Possible Causes & Solutions:

  • Carbocation Rearrangement: Although adamantyl carbocations are relatively stable, under certain conditions (e.g., highly energetic reactions, presence of strong Lewis acids), they can potentially undergo rearrangement to relieve ring strain, although this is less common than for other carbocation systems.[4][5][6][7][8]

    • Solution: Use less forcing reaction conditions (lower temperatures). Avoid the use of strong Lewis acids if they are not essential for the reaction.

  • Fragmentation: With very strong bases, fragmentation of the polycyclic system can be initiated.[3][9][10]

    • Solution: Use the mildest possible base that can still effect the desired transformation. Carefully control the reaction temperature, as fragmentation is often favored at higher temperatures.

Data Presentation: Side Products in Reactions of this compound

Nucleophile/ReagentDesired ProductSide Product(s)Yield of Side Product(s)Conditions
Sodium Methoxide (CH₃ONa)1,3-Dimethoxyadamantane1-Methoxyadamantane, Adamantane1-Methoxyadamantane: Not specified, Adamantane: 12%30% NaOMe in MeOH, 175°C
Grignard Formation (Mg)1,3-Bis(bromomagnesio)adamantane1,1'-BiadamantaneVaries depending on conditionsAnhydrous THF
n-Butyllithium (n-BuLi)1,3-Dibutyladamantane1-Bromo-3-butyladamantane, Adamantane, OctaneNot quantitatively reported for this compoundAnhydrous ethers/hydrocarbons

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diaminoadamantane (Substitution with a Nitrogen Nucleophile)

This protocol is adapted from a reported synthesis and illustrates a typical nucleophilic substitution on this compound.[1][11]

Materials:

  • This compound

  • Urea

  • Trifluoroacetic acid (TFA)

  • Diphenyl ether (high-boiling solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Chloroform (or other suitable organic solvent for extraction)

Procedure:

  • In a round-bottom flask, combine this compound and urea (molar ratio of 1:2 to 1:10).

  • Add diphenyl ether as the solvent.

  • Heat the mixture in an oil bath to the desired reaction temperature (e.g., 140-160°C) with stirring.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture.

  • Add hydrochloric acid to the cooled mixture to dissolve the product and separate it from the high-boiling solvent.

  • Filter to remove any insoluble impurities.

  • Neutralize the aqueous layer with a sodium hydroxide solution.

  • Extract the product with an organic solvent like chloroform.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product, for example, by recrystallization.

Protocol 2: Minimizing Homocoupling in Grignard Reagent Formation from Adamantyl Bromides

This protocol provides general guidelines for preparing Grignard reagents from sterically hindered halides like adamantyl bromides to minimize side reactions.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine crystal (for activation)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Flame-dry all glassware and allow it to cool under a stream of inert gas.

  • Place magnesium turnings in the reaction flask.

  • Add a small crystal of iodine to the flask and gently warm with a heat gun under inert atmosphere until the iodine sublimes and coats the magnesium surface (the purple color will disappear). This activates the magnesium.

  • Add a small amount of anhydrous THF or diethyl ether to cover the magnesium.

  • Prepare a solution of this compound in the same anhydrous solvent.

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux or the disappearance of the iodine color.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent can then be used in subsequent reactions.

Mandatory Visualizations

Reaction_Pathways This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate SN1 Pathway Homocoupling Product Homocoupling Product This compound->Homocoupling Product Grignard Side Reaction Fragmentation Products Fragmentation Products This compound->Fragmentation Products Strong Base Desired Disubstituted Product Desired Disubstituted Product Carbocation Intermediate->Desired Disubstituted Product Nucleophilic Attack Mono-substituted Product Mono-substituted Product Carbocation Intermediate->Mono-substituted Product Incomplete Reaction Reduced Product (Adamantane) Reduced Product (Adamantane) Carbocation Intermediate->Reduced Product (Adamantane) Reduction

Caption: Primary reaction pathways and side reactions of this compound.

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Potential Solutions Start Reaction of This compound Problem Identify Side Products Start->Problem LowYield Low Yield of Disubstituted Product Problem->LowYield Mono-substituted/ Reduced Products Homocoupling Homocoupling Product (Grignard) Problem->Homocoupling Biadamantane Rearrangement Rearrangement/ Fragmentation Problem->Rearrangement Unexpected Skeleton Solution_LowYield Increase reaction time/temp Use excess nucleophile Ensure anhydrous conditions LowYield->Solution_LowYield Solution_Homocoupling Activate Mg Slow addition of halide Use Rieke Mg Homocoupling->Solution_Homocoupling Solution_Rearrangement Use milder conditions Avoid strong Lewis acids Control temperature Rearrangement->Solution_Rearrangement

Caption: Troubleshooting workflow for side reactions.

References

Preventing over-bromination of adamantane to tri- and tetra-bromo derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of adamantane. Our goal is to help you mitigate the formation of over-brominated tri- and tetra-bromo derivatives and achieve selective synthesis of your desired bromoadamantane product.

Frequently Asked Questions (FAQs)

Q1: How can I control the extent of adamantane bromination?

The degree of adamantane bromination is primarily dictated by the reaction conditions. Key factors to control include the choice of catalyst, the molar ratio of bromine to adamantane, reaction time, and temperature. For instance, monobromination is generally favored in the absence of a catalyst, while Lewis acids are necessary to achieve higher levels of substitution.[1]

Q2: What is the best method for selectively synthesizing 1-bromoadamantane?

To selectively obtain 1-bromoadamantane and prevent the formation of polybrominated products, it is critical to avoid Lewis acid catalysts.[1] A common and reliable method involves refluxing adamantane with an excess of liquid bromine.[1] Alternatively, milder brominating agents like 1,3-dibromo-5,5-dimethylhydantoin can be used to improve selectivity.[1][2]

Q3: What is the function of a Lewis acid in the bromination of adamantane?

Lewis acids, such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃), act as catalysts by increasing the electrophilicity of bromine. They polarize the Br-Br bond, which facilitates the electrophilic attack on the adamantane cage. This catalytic action is essential for substituting multiple hydrogen atoms at the bridgehead positions to yield di-, tri-, and tetrabromoadamantane.[1]

Q4: How can I monitor the progress of my adamantane bromination reaction?

Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC allows for a quick visual assessment of the consumption of adamantane and the formation of products. For a more detailed analysis, GC-MS can provide a quantitative distribution of the different brominated species present in the reaction mixture.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of brominated adamantane derivatives.

Problem 1: My reaction is producing a mixture of mono- and di-bromoadamantane when I am targeting only monobromination.

  • Possible Cause: The presence of trace amounts of Lewis acids or overly harsh reaction conditions can promote further bromination.

  • Suggested Solution:

    • Ensure all glassware is meticulously cleaned to remove any residual Lewis acids from previous experiments.

    • Use adamantane as the limiting reagent in the reaction.[1]

    • Consider boiling adamantane with bromine without a catalyst, which is a dependable method for synthesizing 1-bromoadamantane.[1]

    • Employ a milder brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin.[1][2]

Problem 2: I am attempting to synthesize 1,3-dibromoadamantane, but the yield is low, with a significant amount of starting material remaining.

  • Possible Cause: Inadequate catalyst activity or insufficient reaction time may lead to incomplete conversion.

  • Suggested Solution:

    • Use a freshly sublimed or high-purity Lewis acid catalyst.

    • Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.[1]

Problem 3: The synthesis of 1,3,5-tribromoadamantane is yielding a mixture of di-, tri-, and tetra-brominated products.

  • Possible Cause: The reaction conditions are not optimized to favor the formation of the tri-substituted product.

  • Suggested Solution:

    • Carefully control the stoichiometry of the reactants and the amount of catalyst used.

    • Purification of the product mixture via recrystallization can aid in isolating the desired 1,3,5-tribromoadamantane.[1]

Problem 4: The synthesis of 1,3,5,7-tetrabromoadamantane is sluggish, and the yield is poor.

  • Possible Cause: The catalyst may be deactivated, or the reaction temperature might be too low.

  • Suggested Solution:

    • Ensure the reaction is carried out under anhydrous conditions to prevent catalyst deactivation.

    • Confirm that the reaction temperature is appropriate for the chosen catalyst and solvent system.

Data Presentation

The following tables summarize the reaction conditions for the selective synthesis of various brominated adamantane derivatives.

Table 1: Conditions for Selective Adamantane Bromination

Desired ProductBrominating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1-BromoadamantaneBromine (Br₂)NoneNeat40-502~100
This compoundBromine (Br₂)Fe powderNeatRoom Temp1-2>90
1,3,5-TribromoadamantaneBromine (Br₂)Fe powderNeatReflux24>90
1,3,5,7-TetrabromoadamantaneBromine (Br₂)AlCl₃NeatReflux24~80

Data compiled from multiple sources.[3]

Table 2: Comparison of Brominating Agents for 1-Bromoadamantane Synthesis

Brominating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Elemental Bromine (Br₂)None (neat)85 - 1109~93
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Trichloromethane65 - 7024 - 3691
Bromotrichloromethane (BrCCl₃)Mo(CO)₆140 - 1605 - 10up to 99
Elemental Bromine (Br₂) with H₂O₂Water< 30191 - 92.7

Data compiled from multiple sources.[2][4]

Experimental Protocols

Protocol 1: Synthesis of 1-Bromoadamantane [1][2]

  • In a round-bottom flask equipped with a reflux condenser, add adamantane (e.g., 10.0 g, 0.0734 mol).

  • Carefully add liquid bromine (e.g., 24 mL) to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • After cooling, quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the bromine color disappears.

  • Filter the solid product, wash it thoroughly with water until neutral, and dry.

  • Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.

Protocol 2: Synthesis of this compound [3]

  • To 280 mL of bromine in a round-bottom flask, add 7.00 g of iron powder and stir for 30 minutes at room temperature.

  • Cool the mixture in an ice bath.

  • Add 96.0 g of adamantane in portions over 1 hour with efficient stirring.

  • Stir the mixture for an additional hour at room temperature.

  • Pour the reaction mixture into a mixture of 1 kg of crushed ice and 550 g of solid sodium sulfite.

  • Triturate the solid until the brown color of bromine disappears.

  • Filter the product, wash with 5% HCl and then with water, and dry.

  • Recrystallize from 2-propanol to obtain pure this compound.

Protocol 3: Synthesis of 1,3,5-Tribromoadamantane [1][3]

  • In a flask equipped with a reflux condenser, add adamantane to an excess of liquid bromine.

  • Add iron powder as a catalyst.

  • Reflux the mixture for 24 hours.

  • After cooling, carefully quench the excess bromine with a reducing agent like sodium bisulfite solution.

  • Isolate the solid product by filtration, wash thoroughly with water, and dry.

  • Purify by recrystallization to obtain 1,3,5-tribromoadamantane.

Protocol 4: Synthesis of 1,3,5,7-Tetrabromoadamantane [1]

  • In a flask fitted with a reflux condenser, suspend adamantane in an excess of liquid bromine.

  • Add aluminum chloride (AlCl₃) as the catalyst.

  • Reflux the reaction mixture for 24 hours.

  • After cooling, work up the reaction by quenching excess bromine and washing the solid product.

  • Purify the crude product by recrystallization to yield 1,3,5,7-tetrabromoadamantane.

Visualizations

G cluster_workflow Troubleshooting Workflow for Adamantane Bromination start Start: Adamantane Bromination issue Over-bromination Observed? start->issue check_catalyst Check for Catalyst Contamination issue->check_catalyst Yes end Desired Product Obtained issue->end No adjust_conditions Adjust Reaction Conditions (Temp, Time, Stoichiometry) check_catalyst->adjust_conditions milder_reagent Use Milder Brominating Agent (e.g., DBDMH) adjust_conditions->milder_reagent no_catalyst Perform Reaction Without Catalyst milder_reagent->no_catalyst purify Purify Product Mixture (Recrystallization) no_catalyst->purify purify->end

Caption: A logical workflow for troubleshooting over-bromination issues.

G cluster_pathway Control of Adamantane Bromination adamantane Adamantane mono_br 1-Bromoadamantane adamantane->mono_br Br₂, no catalyst di_br This compound mono_br->di_br Br₂, Lewis Acid (e.g., FeBr₃) tri_br 1,3,5-Tribromoadamantane di_br->tri_br Br₂, Lewis Acid, harsh conditions tetra_br 1,3,5,7-Tetrabromoadamantane tri_br->tetra_br Br₂, Strong Lewis Acid (e.g., AlBr₃)

Caption: Reaction pathway for the stepwise bromination of adamantane.

References

Technical Support Center: Purification of 1,3-Dibromoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,3-dibromoadamantane. Our focus is to address specific issues related to the removal of residual bromine, a common impurity from its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing residual bromine from a this compound synthesis reaction?

A1: The most common and effective methods for removing residual bromine involve two main steps: chemical quenching followed by purification.

  • Chemical Quenching: The characteristic red-brown color of elemental bromine can be eliminated by reacting it with a reducing agent. Commonly used quenching agents include aqueous solutions of sodium sulfite (Na₂SO₃), sodium bisulfite (NaHSO₃), or sodium thiosulfate (Na₂S₂O₃). These agents reduce elemental bromine (Br₂) to colorless bromide ions (Br⁻).[1][2]

  • Purification: After quenching, the crude this compound is typically purified by recrystallization to remove the inorganic salts formed during quenching and other organic impurities. Column chromatography can also be employed for higher purity requirements.

Q2: How can I visually determine if all the excess bromine has been quenched?

A2: The disappearance of the red-brown or orange/yellow color of bromine from the organic layer is a strong visual indicator that the quenching process is complete. The reaction mixture should become colorless or remain the color of the crude product (typically a white to off-white solid).[2]

Q3: What is the best recrystallization solvent for this compound?

A3: Based on experimental data, 2-propanol is a highly effective solvent for the recrystallization of this compound, often yielding a high recovery of pure product.[3] Methanol has also been reported as a suitable recrystallization solvent.[1] The choice of solvent depends on the impurity profile of your crude product. A good recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature, while the impurities should remain soluble at all temperatures.

Q4: How can I assess the purity of my final this compound product?

A4: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate this compound from residual solvents and other brominated or adamantane-related impurities, and the relative peak areas can be used to estimate purity.[4][5][6] Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of purity and to monitor the progress of purification.

Troubleshooting Guides

Issue 1: Persistent Yellow/Orange Color After Quenching
Possible CauseSuggested Solution
Insufficient Quenching Agent Add more of the aqueous quenching solution (e.g., 10% sodium thiosulfate or sodium sulfite) and stir vigorously. Ensure thorough mixing between the organic and aqueous layers.
Poor Mixing If the reaction is biphasic, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases, allowing for efficient reaction of the quenching agent with the bromine.
Acidic Conditions (with sodium thiosulfate) If the reaction mixture is acidic, sodium thiosulfate may decompose to form elemental sulfur, which can impart a yellow color. Consider neutralizing the mixture with a mild base (e.g., sodium bicarbonate solution) before or after quenching.
Issue 2: Low Yield After Recrystallization
Possible CauseSuggested Solution
Too Much Solvent Used Use the minimum amount of hot solvent required to dissolve the crude product completely. An excess of solvent will lead to a significant amount of product remaining in the mother liquor upon cooling.
Incomplete Crystallization After cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
Crystals Lost During Transfer Ensure all crystals are transferred from the crystallization flask to the filter funnel. Rinse the flask with a small amount of the cold recrystallization solvent and add this to the funnel.
Washing with Warm Solvent Always wash the collected crystals with a small amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
Issue 3: Oily Product Instead of Crystals During Recrystallization
Possible CauseSuggested Solution
Solution is Supersaturated Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
High Level of Impurities If the crude product is highly impure, it may lower the melting point and cause it to "oil out." Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of a stable crystal lattice.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
DichloromethaneSoluble[7]
ChloroformSoluble[7]
ChloroformSlightly Soluble
Ethyl AcetateSlightly Soluble
WaterInsoluble
MethanolSoluble (for recrystallization)[1]
2-PropanolSoluble (for recrystallization)[3]

Table 2: Common Quenching Agents for Residual Bromine

Quenching AgentTypical ConcentrationKey Considerations
Sodium Sulfite (Na₂SO₃)Aqueous SolutionEffective and commonly used.[1]
Sodium Thiosulfate (Na₂S₂O₃)10% Aqueous SolutionVery effective, but can form sulfur in acidic conditions.[2][8]
Sodium Bisulfite (NaHSO₃)Saturated Aqueous SolutionAnother effective option.

Experimental Protocols

Protocol 1: Quenching of Residual Bromine with Sodium Sulfite

This protocol is adapted from a reported synthesis of this compound.[3]

  • Cool the Reaction Mixture: After the bromination reaction is complete, cool the reaction mixture in an ice bath.

  • Prepare Quenching Slurry: In a separate large beaker, prepare a slurry of solid sodium sulfite in crushed ice and water.

  • Quench the Reaction: Slowly and carefully pour the reaction mixture into the stirred sodium sulfite slurry.

  • Stir Vigorously: Continue to stir the mixture until the brown/orange color of the excess bromine disappears, and a pale-colored solid precipitate is formed.

  • Isolate the Crude Product: Collect the solid product by vacuum filtration.

  • Wash the Product: Wash the filter cake sequentially with water and a dilute acid solution (e.g., 5% HCl) if acidic byproducts need to be removed, followed by a final wash with water until the filtrate is neutral.

  • Dry the Product: Dry the crude this compound in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Recrystallization of this compound from 2-Propanol

This protocol is based on a reported high-yield purification of this compound.[3]

  • Dissolve the Crude Product: Place the crude, dried this compound in an Erlenmeyer flask. Add a minimal amount of 2-propanol.

  • Heat to Dissolve: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more 2-propanol dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cool to Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the Crystals: Wash the crystals with a small amount of ice-cold 2-propanol.

  • Dry the Final Product: Dry the purified crystals under vacuum to remove any residual solvent. A reported yield for this process is up to 92%.[3]

Protocol 3: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane or hexane.

  • GC Conditions (Starting Point):

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp the temperature up to a higher value (e.g., 250 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a range that includes the molecular ion of this compound (m/z 294) and potential fragments.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of this compound and identify any impurity peaks. The relative peak area percentages can be used to estimate the purity. The Kovats retention index for this compound on a non-polar column (SE-30) is reported as 1590, and on a polar column (Carbowax 20M) as 2264, which can aid in peak identification.[9]

Visualizations

Bromine_Removal_Workflow cluster_quenching Step 1: Chemical Quenching cluster_purification Step 2: Purification ReactionMixture Crude Reaction Mixture (with excess Br₂) AddQuenchingAgent Add Aqueous Quenching Agent (e.g., Na₂SO₃) ReactionMixture->AddQuenchingAgent 1. Stir Vigorous Stirring AddQuenchingAgent->Stir 2. ColorlessMixture Colorless Biphasic Mixture Stir->ColorlessMixture 3. Workup Aqueous Workup (Separation of Layers) ColorlessMixture->Workup Drying Dry Organic Layer Workup->Drying 4. Recrystallization Recrystallization (e.g., from 2-Propanol) Drying->Recrystallization 5. PureProduct Pure this compound Recrystallization->PureProduct 6.

Caption: Experimental workflow for the removal of residual bromine.

Caption: Troubleshooting logic for low recrystallization yield.

References

Troubleshooting low conversion rates in 1,3-Dibromoadamantane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3-Dibromoadamantane Reactions

Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to provide clear, actionable advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in reactions with this compound?

Low conversion rates in reactions involving this compound can often be attributed to a few key factors:

  • Purity of Starting Materials: The purity of this compound and other reactants is crucial. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.

  • Reaction Conditions: Optimal reaction conditions, including temperature, solvent, and reaction time, are critical and can vary significantly depending on the specific reaction. For instance, some reactions may require heating to proceed at a reasonable rate, while others might need low temperatures to prevent side reactions.

  • Moisture and Air Sensitivity: Some reagents used in conjunction with this compound, such as Lewis acids in Friedel-Crafts reactions, are sensitive to moisture.[1] Ensuring anhydrous conditions through the use of dried solvents and glassware, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon), is often necessary.

  • Insufficient Activation: In nucleophilic substitution reactions, the carbon-bromine bond of the adamantane cage needs to be sufficiently activated. This can be influenced by the choice of solvent and the presence of any catalysts. For certain reactions, like amination with urea, an acid such as trifluoroacetic acid is necessary to facilitate the breaking of the C-Br bond and the formation of a tertiary carbocation.[2]

Q2: How does the structure of this compound affect its reactivity?

The adamantane cage is a rigid, bulky structure. This steric hindrance prevents backside attack, meaning that S(_N)2 reactions are highly unlikely. Instead, reactions at the bridgehead carbons, where the bromine atoms are located, proceed almost exclusively through an S(_N)1 mechanism.[3] This involves the formation of a relatively stable tertiary carbocation intermediate. The stability of this carbocation is a key factor in the reactivity of this compound.

Q3: What are some common side reactions to be aware of?

Depending on the reaction, several side reactions can occur:

  • Incomplete Substitution: Only one of the two bromine atoms may be substituted, resulting in a mono-substituted product. This can be due to insufficient amounts of the nucleophile or deactivation of the adamantane core after the first substitution.[1]

  • Elimination Reactions: Although less common for adamantyl systems compared to other tertiary halides due to Bredt's rule (which states that a double bond cannot be formed at a bridgehead carbon), under certain basic conditions, elimination could be a minor competing pathway.

  • Rearrangements: The adamantane cage is generally stable, but under harsh conditions (e.g., very high temperatures or very strong Lewis acids), rearrangements are possible, though not typical for standard substitution reactions.[1]

  • Over-reaction: In some cases, such as bromination of adamantane to produce this compound, the reaction can proceed further to yield tri- or tetra-brominated products if not carefully controlled.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation

Symptoms:

  • Low conversion of this compound.

  • Formation of a significant amount of mono-acylated product.

  • Presence of a dark, tarry substance in the reaction mixture.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inactive Lewis Acid Catalyst Use a fresh, anhydrous Lewis acid (e.g., AlCl₃). Handle it in a glovebox or under an inert atmosphere to prevent deactivation by moisture.[1]
Sub-optimal Temperature Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction by TLC or GC-MS to find the optimal temperature profile.[1]
Incorrect Stoichiometry For di-substitution, ensure an excess of the acylating agent and Lewis acid (e.g., >2.2 equivalents of each) is used.[1]
Deactivation of Adamantane Core The first acylation is deactivating. To promote the second substitution, consider increasing the reaction temperature or extending the reaction time.[1]
Impure Reagents or Solvents Use high-purity, anhydrous solvents (e.g., DCM, CS₂). Ensure the acylating agent is pure.[1]
High Reaction Temperature If a dark, tarry mixture is observed, the reaction temperature may be too high, leading to decomposition. Maintain a controlled, lower temperature.[1]
Issue 2: Low Conversion in Hydrolysis to 1,3-Adamantanediol

Symptoms:

  • Incomplete consumption of this compound.

  • Low yield of the desired diol.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inefficient Hydrolysis Conditions The C-Br bonds in this compound can be difficult to hydrolyze. Consider using a proven solvent system such as a "triethylamine-water" solution under pressure and heat.[4]
Low Reaction Temperature Hydrolysis often requires elevated temperatures to proceed at a practical rate. For example, using a triethylamine-water solution may require temperatures of 110-130 °C in a pressurized reactor.[4]
Short Reaction Time Ensure the reaction is allowed to proceed for a sufficient amount of time (e.g., 6 hours or more) and monitor for completion.[4]
Phase Separation This compound is not soluble in water. Using a co-solvent like acetone or a phase-transfer catalyst can improve the reaction rate. However, be mindful of the safety risks associated with solvents like acetone at high temperatures.[4]
Issue 3: Low Yield in Amination to 1,3-Diaminoadamantane

Symptoms:

  • Low conversion of this compound.

  • No desired product is formed.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Lack of C-Br Bond Activation The inductive effect of the second bromine atom can make the C-Br bonds harder to break. The addition of an acid, such as trifluoroacetic acid (TFA), is crucial to facilitate the formation of the tertiary carbocation for S(_N)1 reaction.[2]
Incorrect Reagents Using a weak nucleophile like urea requires activation. Ensure TFA is included in the reaction mixture. Without it, the reaction is unlikely to proceed.[2]
Sub-optimal Temperature This reaction often requires high temperatures, for instance, around 180 °C.[2]
Incorrect Stoichiometry Optimize the molar ratio of this compound, urea, and TFA. For example, a ratio of 1:5:3 (dibromoadamantane:urea:TFA) has been shown to be effective.[2]

Experimental Protocols

Protocol 1: Friedel-Crafts Diacylation of this compound

This protocol is a general guideline for the synthesis of 1,3-diacyladamantane derivatives.

Materials:

  • This compound

  • Anisoyl chloride (or other acyl chloride), 2.2 - 2.5 equivalents

  • Anhydrous Aluminum chloride (AlCl₃), 2.5 - 3.0 equivalents

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl

  • Crushed ice

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend this compound (1 equivalent) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ in portions to the suspension.

  • In the dropping funnel, prepare a solution of the acyl chloride in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 1,3-Diaminoadamantane from this compound

Materials:

  • This compound (10 mmol)

  • Urea (50 mmol)

  • Trifluoroacetic acid (TFA) (30 mmol)

  • Diphenyl ether (2 g)

  • 2 M HCl

  • Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

Procedure:

  • Pre-heat a round-bottom flask with an oil bath to 140 °C.

  • Add this compound, urea, TFA, and diphenyl ether to the flask.

  • Increase the temperature to 180 °C and stir the mixture for 1.5 hours.[2]

  • Cool the mixture and extract with CHCl₃.

  • Concentrate the organic layer by vacuum distillation to obtain a white oily solid.

  • Dissolve the solid in 2 M HCl.

  • Separate the upper clear solution and basify it with NaOH solution to a pH of 11.

  • Extract the aqueous layer with CHCl₃.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

Troubleshooting_Workflow cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_atmosphere Atmosphere Control start Start: Low Conversion Rate check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_atmosphere Verify Anhydrous/Inert Atmosphere start->check_atmosphere purify_reagents Purify Reagents (distillation, recrystallization) check_purity->purify_reagents use_new_reagents Use Fresh/High-Purity Reagents check_purity->use_new_reagents optimize_temp Optimize Temperature (screen different temps) check_conditions->optimize_temp optimize_time Optimize Reaction Time (monitor by TLC/GC) check_conditions->optimize_time optimize_stoichiometry Adjust Stoichiometry (e.g., excess nucleophile) check_conditions->optimize_stoichiometry dry_glassware Flame-dry Glassware check_atmosphere->dry_glassware use_anhydrous_solvents Use Anhydrous Solvents check_atmosphere->use_anhydrous_solvents inert_gas Use Inert Gas (N2, Ar) check_atmosphere->inert_gas end Re-run Experiment purify_reagents->end use_new_reagents->end optimize_temp->end optimize_time->end optimize_stoichiometry->end dry_glassware->end use_anhydrous_solvents->end inert_gas->end

Caption: Troubleshooting workflow for low conversion rates.

SN1_Mechanism AdBr This compound (Ad-Br) Carbocation Adamantyl Carbocation (Ad+) + Br- AdBr->Carbocation Slow, Rate-determining step Product Substituted Product (Ad-Nu) Carbocation->Product Fast Nucleophile Nucleophile (Nu-) Nucleophile->Carbocation

References

Validation & Comparative

Reactivity Face-Off: 1,3-Dibromoadamantane vs. 1-Bromoadamantane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of two key adamantane derivatives, supported by experimental data and mechanistic insights.

In the realm of medicinal chemistry and materials science, the rigid, diamondoid structure of adamantane provides a unique scaffold for the design of novel molecules. Halogenated adamantanes, in particular, serve as versatile precursors for the synthesis of a wide array of functionalized derivatives. This guide presents an objective comparison of the reactivity of 1,3-Dibromoadamantane and 1-bromoadamantane, focusing on their behavior in nucleophilic substitution reactions. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes.

Executive Summary

This guide establishes that 1-bromoadamantane is significantly more reactive than this compound in S_N1-type nucleophilic substitution reactions . The reduced reactivity of the disubstituted adamantane is primarily attributed to the strong electron-withdrawing inductive effect of the second bromine atom, which destabilizes the crucial carbocation intermediate. While direct comparative kinetic data is scarce, the principles of physical organic chemistry, supported by qualitative experimental observations and the correlation of reaction rates with substituent effects, provide a clear and consistent picture of their relative reactivities.

Comparative Reactivity Analysis

The reactivity of adamantyl halides in nucleophilic substitution is dominated by the S_N1 mechanism, which proceeds through a bridgehead carbocation intermediate. The stability of this intermediate is the paramount factor governing the reaction rate.

The Inductive Effect of the Second Bromine Atom

The key difference between 1-bromoadamantane and this compound is the presence of a second bromine atom in the latter. Bromine is an electronegative element and exerts a significant electron-withdrawing inductive effect (-I effect). In this compound, the -I effect of the second bromine atom, situated at the 3-position, is transmitted through the rigid sigma framework of the adamantane cage. This effect withdraws electron density from the C1 position, making the formation of a positive charge at this bridgehead carbon significantly more difficult. Consequently, the activation energy for the formation of the 1-adamantyl-3-bromo carbocation is higher than that for the unsubstituted 1-adamantyl carbocation, leading to a slower reaction rate.

Qualitative evidence supports this deactivating effect. For instance, the synthesis of 1,3-diaminoadamantane from this compound via a Ritter-type reaction is reportedly challenging due to the difficulty in cleaving the C-Br bonds to generate the carbocation intermediate.

Quantitative Data Summary

CompoundReactionSolventTemperature (°C)Rate Constant (k, s⁻¹)Relative Rate
1-Bromoadamantane Solvolysis80% Ethanol25~1.3 x 10⁻⁶[1]1
tert-Butyl bromideSolvolysis80% Ethanol251.3 x 10⁻³[1]~1000

Table 1: Solvolysis rate data for 1-bromoadamantane and a comparative tertiary alkyl halide.[1]

The data in Table 1 clearly illustrates the inherent stability of the bridgehead 1-adamantyl carbocation, albeit with a significantly lower reactivity compared to the acyclic tert-butyl system.

Mechanistic Considerations

Both 1-bromoadamantane and this compound undergo nucleophilic substitution primarily through the S_N1 pathway. The rigid cage-like structure of adamantane prevents the backside attack required for an S_N2 reaction.

SN1_Mechanism Substrate 1-X-Adamantane (X = Br or Br at C1, H or Br at C3) Carbocation Adamantyl Carbocation Intermediate Substrate->Carbocation Slow, Rate-determining step Leaving_Group Br⁻ Product Substituted Adamantane Carbocation->Product Fast, Nucleophilic attack Nucleophile Nu⁻

Figure 1: Generalized S_N1 reaction pathway for 1-substituted adamantanes.

The rate-determining step is the formation of the tertiary carbocation at the bridgehead position. The stability of this carbocation is influenced by the electronic effects of any substituents on the adamantane cage.

Experimental Protocols

Solvolysis of 1-Bromoadamantane (Titrimetric Method)

This protocol describes a common method for determining the first-order rate constant of solvolysis for 1-bromoadamantane.

Materials:

  • 1-Bromoadamantane

  • 80% Ethanol (v/v)

  • Standardized 0.01 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Acetone

  • Erlenmeyer flasks

  • Burette

  • Pipettes

  • Stopwatch

  • Constant temperature water bath

Procedure:

  • Prepare a 0.1 M solution of 1-bromoadamantane in a small amount of acetone.

  • Place a known volume of the 80% ethanol solvent into an Erlenmeyer flask and allow it to equilibrate to the desired temperature (e.g., 25°C) in the water bath.

  • Add a few drops of phenolphthalein indicator to the solvent.

  • Initiate the reaction by adding a known volume of the 1-bromoadamantane solution to the ethanol and start the stopwatch immediately.

  • At regular time intervals, titrate the hydrobromic acid (HBr) produced with the standardized NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH added and the time.

  • Continue taking readings until the reaction is approximately 70% complete.

Data Analysis: The first-order rate constant (k) can be determined by plotting ln(V_∞ - V_t) versus time, where V_∞ is the volume of NaOH required for complete reaction and V_t is the volume at time t. The slope of the resulting straight line is equal to -k.[1]

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Substrate Prepare 0.1 M 1-Bromoadamantane in Acetone Initiate Mix Substrate and Solvent, Start Timer Prep_Substrate->Initiate Prep_Solvent Equilibrate 80% Ethanol at constant temperature Prep_Solvent->Initiate Titrate Titrate with NaOH at regular intervals Initiate->Titrate Plot Plot ln(V∞ - Vt) vs. time Titrate->Plot Calculate Determine Rate Constant (k) from the slope Plot->Calculate

Figure 2: Experimental workflow for the solvolysis of 1-bromoadamantane.

Nucleophilic Substitution of this compound (Example: Synthesis of 1,3-Diaminoadamantane)

This protocol provides an example of a nucleophilic substitution reaction with this compound. Note that harsher conditions are often required compared to reactions with 1-bromoadamantane.

Materials:

  • This compound

  • Urea

  • Trifluoroacetic acid (TFA)

  • Diphenyl ether (solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine this compound, urea, and diphenyl ether.

  • Heat the mixture to approximately 160°C.

  • Slowly add trifluoroacetic acid to facilitate the reaction.

  • Maintain the reaction at high temperature for several hours.

  • Cool the mixture and hydrolyze the intermediate by adding hydrochloric acid.

  • After cooling, basify the solution with NaOH.

  • Extract the product with dichloromethane.

  • Wash the organic layer, dry it over an anhydrous salt, and evaporate the solvent to obtain the crude product, which can be further purified.

Conclusion

The presence of a second bromine atom at the 3-position of the adamantane cage significantly deactivates the molecule towards S_N1 nucleophilic substitution reactions compared to 1-bromoadamantane. This reduced reactivity is a direct consequence of the electron-withdrawing inductive effect of the second halogen, which destabilizes the requisite carbocation intermediate. While 1-bromoadamantane serves as a reactive precursor for monosubstituted adamantane derivatives, synthetic strategies involving this compound must account for its lower reactivity, often requiring more forcing reaction conditions to achieve the desired transformations. This comparative guide provides the foundational knowledge for researchers to make informed decisions in the selection and application of these important adamantane building blocks.

References

A Comparative Guide to the Reactivity of 1,3-Dibromoadamantane and 1,3-Dichloroadamantane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,3-dibromoadamantane and 1,3-dichloroadamantane in nucleophilic substitution reactions, supported by experimental data. The adamantane cage is a rigid, sterically hindered structure, which dictates a preference for a stepwise, unimolecular (SN1) reaction mechanism for substitutions at its bridgehead positions. This mechanism involves the formation of a tertiary carbocation intermediate, and the rate of reaction is primarily influenced by the stability of this intermediate and the ability of the leaving group to depart.

Reactivity Overview: The Role of the Halogen Leaving Group

In the context of SN1 reactions, the bond between the carbon and the halogen (C-X) is broken in the rate-determining step. The facility of this step is directly related to the stability of the departing halide ion, which is inversely proportional to its basicity. Weaker bases are better leaving groups.

Among the halogens, basicity increases in the order I⁻ < Br⁻ < Cl⁻ < F⁻. Consequently, bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base. This fundamental principle of organic chemistry leads to the general understanding that This compound is more reactive in nucleophilic substitution reactions than 1,3-dichloroadamantane .[1] This is because the carbon-bromine bond is weaker and more easily cleaved to form the adamantyl carbocation than the carbon-chlorine bond. One study on the reaction of 1,3-dihaloadamantanes with nitric acid explicitly states that haloadamantanes with less electronegative halogens exhibit higher reactivity.[1]

Comparative Experimental Data

Table 1: Nucleophilic Substitution to 1,3-Adamantanediol
SubstrateNucleophile/ReagentsSolventTemperatureTimeYield
This compound Formic acid, Sodium formateFormic acidRefluxNot Specified>90%
1,3-Dichloroadamantane Water, TriethylamineWater110-130 °C (under pressure)6 h95%
Table 2: Nucleophilic Substitution to 1,3-Diaminoadamantane
SubstrateNucleophile/ReagentsSolventTemperatureTimeYield
This compound Urea, Trifluoroacetic acidDiphenyl ether180 °C1.5 h71.2%
1,3-Dichloroadamantane Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Reaction Mechanisms and Experimental Workflows

The nucleophilic substitution on 1,3-dihaloadamantanes proceeds via an SN1 mechanism. The diagram below illustrates the general pathway.

SN1_Mechanism sub 1,3-Dihaloadamantane (AdX2) int1 1-Halo-3-adamantyl carbocation (AdX+) sub->int1 - X⁻ (slow, rate-determining) int2 1,3-Adamantyl dication (Ad2+) int1->int2 - X⁻ (slow) prod1 Monosubstituted Product (AdXNu) int1->prod1 + Nu⁻ (fast) prod2 Disubstituted Product (AdNu2) int2->prod2 + 2Nu⁻ (fast) prod1->int2 - X⁻ (slow)

Caption: Generalized SN1 reaction pathway for 1,3-dihaloadamantanes.

The following diagram illustrates a typical experimental workflow for the hydrolysis of a 1,3-dihaloadamantane.

Hydrolysis_Workflow start Start 1,3-Dihaloadamantane, Solvent, Nucleophile reaction Reaction Heat under reflux or pressure start->reaction workup Work-up Quenching, Neutralization reaction->workup extraction Extraction Separate with organic solvent workup->extraction purification Purification Recrystallization/Chromatography extraction->purification product Final Product 1,3-Disubstituted Adamantane purification->product

Caption: Generalized experimental workflow for nucleophilic substitution.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Adamantanediol from this compound

Reference: Based on the synthesis route mentioned in patent CN103214348A.

Materials:

  • This compound

  • Formic acid

  • Sodium formate

  • Water

  • Methanol or Ethyl acetate for recrystallization

Procedure:

  • A mixture of this compound, formic acid, and sodium formate is heated to reflux.

  • The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled to approximately 45 °C.

  • Water is slowly added to the mixture while controlling the temperature to below 50 °C.

  • The mixture is allowed to stand for layering. The lower layer is separated.

  • The crude product is purified by recrystallization from methanol or ethyl acetate to yield 1,3-adamantanediol.

Quantitative Data: The reported final product yield is over 90%, with a purity of not less than 99%.[2]

Protocol 2: Synthesis of 1,3-Adamantanediol from 1,3-Dichloroadamantane

Reference: Adapted from Organic Process Research & Development 2024, 28, 2, 638–644.[3]

Materials:

  • 1,3-Dichloroadamantane (100 g)

  • Triethylamine (86 mL)

  • Water (1000 mL)

  • Tetrahydrofuran or Methanol for purification

  • Nitrogen gas

Procedure:

  • 1,3-Dichloroadamantane, triethylamine, and water are added to a stainless-steel reactor lined with polytetrafluoroethylene.

  • The reactor is pressurized with nitrogen to a pressure between 0.5 and 0.6 MPa.

  • The reaction mixture is heated to a temperature of 110–130 °C and maintained for 6 hours.

  • After the reaction, the solution is concentrated to give a solid.

  • 400 mL of tetrahydrofuran or methanol is added to dissolve the solid.

  • The solid-liquid phase is separated by filtration.

  • The filtrate is collected and concentrated to yield 1,3-adamantanediol as a white solid.

Quantitative Data: The isolated yield is reported to be 95% with a purity above 99%.[3]

Conclusion

Based on fundamental principles of nucleophilic substitution and qualitative statements in the literature, This compound is expected to be more reactive than 1,3-dichloroadamantane . This is attributed to the superior leaving group ability of bromide compared to chloride. While the provided experimental data does not allow for a direct quantitative comparison of reaction rates due to differing conditions, the successful synthesis of 1,3-disubstituted adamantanes from both starting materials is well-documented. The choice between this compound and 1,3-dichloroadamantane for a particular synthetic application may therefore depend on a balance of factors including reactivity, cost, availability, and the specific reaction conditions required. For reactions where a higher reactivity is desired to overcome activation barriers, this compound would be the preferred substrate.

References

A Comparative Analysis of Lewis Acid Catalysts in Adamantane Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the controlled functionalization of adamantane is a critical step in synthesizing novel therapeutics and advanced materials. The bromination of the adamantane core, a key gateway to further derivatization, is significantly influenced by the choice of catalyst. This guide provides a comparative overview of common Lewis acid catalysts employed in adamantane bromination, supported by experimental data, to aid in the selection of the most appropriate catalytic system for achieving desired bromination levels.

The reactivity of adamantane's bridgehead positions allows for the stepwise introduction of bromine atoms. While monobromination can be achieved with elemental bromine, the synthesis of di-, tri-, and tetrabromoadamantane necessitates the use of a Lewis acid catalyst.[1] These catalysts function by polarizing the Br-Br bond, thereby increasing the electrophilicity of the bromine and facilitating the substitution reaction at the adamantane cage.[1] This guide focuses on a comparative study of commonly used Lewis acids, detailing their application in achieving specific degrees of bromination.

Performance Comparison of Lewis Acid Catalysts

Target ProductCatalystBrominating AgentSolventReaction ConditionsYieldReference
1,3-Dibromoadamantane FeBr₃ (from Fe powder)BromineNone (neat)Ice bath to room temp., 2 hNot specified[1]
1,3,5-Tribromoadamantane FeBr₃ (from Fe powder)BromineNone (neat)Reflux, 24 hNot specified[1]
1,3,5,7-Tetrabromoadamantane AlCl₃BromineNone (neat)Reflux, 24 hNot specified[1]

It is evident that stronger Lewis acids like AlCl₃ are employed for achieving higher degrees of bromination, such as in the synthesis of 1,3,5,7-tetrabromoadamantane. In contrast, FeBr₃, generated in situ from iron powder, is effective for producing di- and tribromoadamantane.[1] The choice of catalyst, therefore, presents a critical parameter for selectively targeting a specific brominated adamantane derivative.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis of brominated adamantanes. The following are protocols for the synthesis of mono-, di-, tri-, and tetrabromoadamantane, highlighting the role of the Lewis acid catalyst.

Protocol 1: Synthesis of 1-Bromoadamantane (Uncatalyzed)

This protocol is for the synthesis of monobromoadamantane and is performed without a Lewis acid catalyst to favor monosubstitution.[1]

  • In a round-bottom flask equipped with a reflux condenser, add adamantane (30 g).

  • Carefully add liquid bromine (24 mL) to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • After cooling, quench the excess bromine with a saturated aqueous solution of sodium bisulfite.

  • Filter the solid product, wash with water until neutral, and dry.

  • Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.

Protocol 2: Synthesis of this compound (FeBr₃ catalyzed)

This method utilizes iron powder, which reacts with bromine to form the Lewis acid catalyst FeBr₃ in situ.[1]

  • To 280 mL of bromine in a round-bottom flask, add 7.00 g of iron powder and stir for 30 minutes at room temperature.

  • Cool the mixture in an ice bath.

  • Add 96.0 g of adamantane in portions over 1 hour with efficient stirring.

  • Stir the mixture for an additional hour at room temperature.

  • Pour the reaction mixture into a mixture of 1 kg of crushed ice and 550 g of solid sodium sulfite.

  • Triturate the solid until the brown color of bromine disappears.

  • Filter the product, wash with 5% HCl and then with water, and dry.

  • Recrystallize from 2-propanol to obtain pure this compound.

Protocol 3: Synthesis of 1,3,5-Tribromoadamantane (FeBr₃ catalyzed)

Similar to the dibromination, this protocol uses iron powder to generate the FeBr₃ catalyst.[1]

  • In a flask equipped with a reflux condenser, add adamantane to an excess of liquid bromine.

  • Add iron powder as a catalyst.

  • Reflux the mixture for 24 hours.

  • After cooling, carefully quench the excess bromine with a reducing agent like sodium bisulfite solution.

  • Isolate the solid product by filtration, wash thoroughly with water, and dry.

  • Purify by recrystallization to obtain 1,3,5-tribromoadamantane.

Protocol 4: Synthesis of 1,3,5,7-Tetrabromoadamantane (AlCl₃ catalyzed)

For exhaustive bromination, a stronger Lewis acid like aluminum chloride is employed.[1]

  • In a flask fitted with a reflux condenser, suspend adamantane in an excess of liquid bromine.

  • Add aluminum chloride (AlCl₃) as the catalyst.

  • Reflux the reaction mixture for 24 hours.

  • After cooling, work up the reaction by quenching excess bromine and washing the solid product.

  • Purify the crude product by recrystallization to yield 1,3,5,7-tetrabromoadamantane.

Visualizing the Process

To better understand the underlying chemistry and experimental procedures, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Lewis_Acid_Catalyzed_Bromination cluster_reactants Reactants cluster_activation Catalyst Activation cluster_reaction Electrophilic Substitution Adamantane Adamantane Intermediate Adamantyl Cation Intermediate Adamantane->Intermediate Electrophilic Attack Br2 Bromine (Br₂) ActivatedBr Activated Bromine Complex [Br-Br---Lewis Acid] Br2->ActivatedBr Coordination LewisAcid Lewis Acid (e.g., AlCl₃, FeBr₃) LewisAcid->ActivatedBr ActivatedBr->Intermediate Product Bromoadamantane Intermediate->Product Bromide Attack Byproduct HBr + Lewis Acid Intermediate->Byproduct Proton Loss

Caption: Mechanism of Lewis acid-catalyzed adamantane bromination.

Experimental_Workflow start Start reactants Combine Adamantane, Bromine, and Lewis Acid Catalyst start->reactants reaction Heat/Reflux for Specified Time reactants->reaction workup Quench Excess Bromine (e.g., with Sodium Bisulfite) reaction->workup filtration Filter Crude Product workup->filtration washing Wash with Water and other reagents filtration->washing drying Dry the Solid Product washing->drying purification Recrystallize from Appropriate Solvent drying->purification product Pure Bromoadamantane purification->product

Caption: General experimental workflow for adamantane bromination.

References

The Adamantane Advantage: A Comparative Guide to 1,3-Dibromoadamantane in Bifunctional Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the rational design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is paramount. The linker connecting the two functional ends of these molecules is a critical determinant of their efficacy, stability, and pharmacokinetic properties. Among the diverse array of available linkers, the rigid and lipophilic adamantane scaffold, particularly when functionalized as 1,3-dibromoadamantane, offers a unique set of advantages over conventional flexible linkers. This guide provides an objective comparison of this compound with other bifunctional linkers, supported by experimental insights, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

The Adamantane Core: A Foundation of Rigidity and Lipophilicity

Adamantane is a diamondoid hydrocarbon with a highly rigid and symmetrical cage-like structure.[1][2] This inherent rigidity and its significant lipophilicity are key features that this compound imparts as a bifunctional linker.[1] Unlike flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, which can adopt numerous conformations, the adamantane core restricts the spatial orientation of the connected moieties.[3][4] This pre-organization can reduce the entropic penalty associated with the formation of ternary complexes in PROTACs, potentially leading to enhanced stability and potency.[4]

Physicochemical Properties: A Head-to-Head Comparison

The choice of linker significantly impacts the overall physicochemical properties of the final conjugate, influencing its solubility, permeability, and metabolic stability. The adamantane scaffold offers a distinct profile compared to more common flexible linkers.

PropertyAdamantane-Based LinkersAlkyl Chain LinkersPolyethylene Glycol (PEG) Linkers
Composition Rigid, tricyclic hydrocarbon cageFlexible, linear or branched hydrocarbon chainsFlexible, repeating ethylene glycol units
Flexibility Low (Rigid)High (Flexible)High (Flexible)
Lipophilicity (Hydrophobicity) HighHighLow (Hydrophilic)
Solubility in Aqueous Media LowVery LowHigh
Metabolic Stability High (resistant to enzymatic degradation)[1]Generally high, but can be susceptible to oxidationCan be susceptible to oxidative metabolism
Conformational Profile Well-defined, predictable geometryMultiple, dynamic conformationsMultiple, dynamic conformations

Performance in Targeted Protein Degradation: The PROTAC Case Study

The application of bifunctional linkers is prominently featured in the design of PROTACs, which induce the degradation of specific proteins by bringing them into proximity with an E3 ubiquitin ligase. The linker's properties are critical for the formation and stability of the resulting ternary complex (Target Protein - PROTAC - E3 Ligase).

While direct head-to-head studies quantitatively comparing a this compound linker with a comprehensive set of other linkers for the same target and E3 ligase are emerging, the use of adamantane as a hydrophobic tag or a component of the linker has demonstrated significant effects on degrader performance.

Here, we present a summary of findings from studies on adamantane-containing degraders, which highlights the potential advantages of incorporating this rigid, hydrophobic moiety.

Target ProteinLinker/Tag TypeKey FindingsReference
BRD4Adamantane -based hydrophobic tagInduced degradation of BRD3 but not BRD2 or BRD4, suggesting potential for selectivity.[5]
HaloTag Fusion ProteinsAdamantyl moietyInduced proteasomal degradation by mimicking a partially denatured state of the protein.[6]
NAMPTAdamantane hydrophobic tagResulted in a degrader with a relatively lower molecular weight and good selectivity for leukemia cells compared to some PROTACs.[7]
BRD4Flexible PEG LinkerA 16-atom PEG linker was found to be significantly more potent in degrading ERα than a 12-atom linker.[8][9]
CRBNAlkyl vs. PEG LinkerA nine-atom alkyl chain was more effective for CRBN degradation than a three-unit PEG linker of similar length.[4][9]

These findings suggest that the hydrophobicity and rigidity of the adamantane moiety can be leveraged to achieve potent and sometimes selective protein degradation. The choice between a rigid adamantane-based linker and a flexible linker is highly context-dependent, and empirical testing is often necessary to determine the optimal design for a specific target.[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of bifunctional molecules. Below is a representative protocol for the synthesis of a PROTAC, illustrating the incorporation of a bifunctional linker.

General Protocol for PROTAC Synthesis via Sequential Nucleophilic Substitution and Amide Coupling

This protocol outlines a general strategy for synthesizing a PROTAC where this compound can be used as the rigid linker. A similar strategy can be employed with flexible linkers like Br-PEG-Br for comparison.

Part 1: Mono-alkylation of the E3 Ligase Ligand with the Bifunctional Linker

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the E3 ligase ligand containing a nucleophilic group (e.g., a phenol or amine, 1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a suitable base (e.g., potassium carbonate or cesium carbonate, 2.0 equivalents) to the solution.

  • Addition of Linker: Add a solution of the bifunctional linker (e.g., this compound or a di-bromo PEG linker, 5.0 equivalents to favor mono-alkylation) in anhydrous DMF.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the mono-alkylated intermediate.

Part 2: Coupling of the Target Protein Ligand to the Linker-E3 Ligase Ligand Conjugate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the mono-alkylated intermediate from Part 1 (1.0 equivalent) and the target protein ligand containing a complementary nucleophilic group (1.2 equivalents) in anhydrous DMF.

  • Addition of Base: Add a suitable base (e.g., potassium carbonate or cesium carbonate, 2.0 equivalents).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final PROTAC is purified by preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the final PROTAC are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing the Impact of Linker Rigidity

The rigidity of the adamantane linker can significantly influence the conformation of the PROTAC and, consequently, the geometry of the ternary complex. This can be a key advantage in achieving a productive orientation for ubiquitination.

G cluster_0 Flexible Linker (e.g., PEG) cluster_1 Rigid Linker (this compound) PROTAC_flex PROTAC POI_flex Target Protein PROTAC_flex->POI_flex Binds E3_flex E3 Ligase PROTAC_flex->E3_flex Binds Ternary_flex Multiple Conformations (Productive & Non-Productive) POI_flex->Ternary_flex E3_flex->Ternary_flex Degradation_flex Variable Degradation Ternary_flex->Degradation_flex Leads to PROTAC_rigid PROTAC POI_rigid Target Protein PROTAC_rigid->POI_rigid Binds E3_rigid E3 Ligase PROTAC_rigid->E3_rigid Binds Ternary_rigid Pre-organized Conformation (Favors Productive State) POI_rigid->Ternary_rigid E3_rigid->Ternary_rigid Degradation_rigid Enhanced Degradation Ternary_rigid->Degradation_rigid Leads to

Figure 1: Conceptual comparison of ternary complex formation with flexible versus rigid linkers.

Conclusion

This compound offers a compelling alternative to traditional flexible linkers in the design of bifunctional molecules. Its inherent rigidity and lipophilicity can lead to improved metabolic stability, enhanced cell permeability, and the pre-organization of the molecule into a bioactive conformation that favors the formation of stable and productive protein-protein complexes. While the optimal linker strategy is highly dependent on the specific biological target and molecular context, the unique properties of the adamantane scaffold make it a valuable tool for researchers aiming to develop next-generation therapeutics with enhanced efficacy and drug-like properties. The systematic evaluation of adamantane-based linkers alongside conventional linkers will be crucial in fully elucidating their potential and guiding the rational design of future bifunctional drugs.

References

A Comparative Guide to Validating the Structure of 1,3-Dibromoadamantane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 1,3-dibromoadamantane is a crucial starting material due to its rigid, three-dimensional structure, which is desirable in medicinal chemistry. The substitution reactions at its tertiary bridgehead carbons lead to a variety of functionalized adamantane derivatives. Accurate structural validation of these products is paramount to ensure the integrity of subsequent research and development. This guide provides a comparative overview of analytical data for common reaction products of this compound and detailed protocols for their structural validation.

General Workflow for Structure Validation

The process of validating the structure of a reaction product derived from this compound follows a logical progression from synthesis and purification to spectroscopic and analytical characterization. This workflow ensures the identity and purity of the final compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Validation cluster_2 Final Confirmation Reaction Reaction of This compound Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Purity & Structure MS Mass Spectrometry (e.g., GC-MS, ESI-MS) Purification->MS Molecular Weight EA Elemental Analysis (CHN) Purification->EA Elemental Composition FTIR FTIR Spectroscopy Purification->FTIR Functional Groups Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation EA->Confirmation FTIR->Confirmation G cluster_0 Starting Material cluster_1 Reaction Conditions & Nucleophiles cluster_2 Reaction Products Dibromo This compound R1 Urea, TFA, High Temp Dibromo->R1 R2 H₂O, Cosolvent Dibromo->R2 R3 1,2,4-Triazole, High Temp Dibromo->R3 P1 1,3-Diaminoadamantane R1->P1 P2 1,3-Adamantanediol R2->P2 P3 1,3-Bis(1,2,4-triazol-1-yl)- adamantane R3->P3

A Comparative Guide to 1,3-Dibromoadamantane-Based Polymers for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science, the quest for polymers with superior thermal and mechanical properties is perpetual. The incorporation of the rigid, cage-like adamantane moiety into polymer backbones presents a promising strategy for developing high-performance materials suitable for demanding applications in aerospace, electronics, and advanced coatings.[1][2] This guide provides a comparative analysis of polymers derived from 1,3-dibromoadamantane and its derivatives against other leading high-temperature thermoplastics, supported by experimental data.

The unique tricyclic structure of adamantane, when integrated into a polymer chain, imparts significant rigidity, which can enhance the glass transition temperature (Tg) and thermal decomposition temperature of the resulting material.[1][3] this compound serves as a versatile building block, allowing for the introduction of this robust scaffold into various polymer architectures through nucleophilic substitution and coupling reactions.[4][5]

Comparative Performance Analysis

The primary advantage of incorporating the adamantane structure is the significant improvement in thermal stability.[2] Adamantane-based polymers consistently demonstrate higher glass transition temperatures and decomposition temperatures compared to many conventional high-performance polymers.

Table 1: Thermal Properties of Adamantane-Based Polymers vs. Alternatives

Polymer TypeSpecific Polymer/DerivativeGlass Transition Temp. (Tg) (°C)Decomposition Temp. (T10/T5) (°C)Reference
Adamantane-Based Polyimides with 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane248 - 308> 500 (in air and nitrogen)[1]
Adamantane-Based Poly(enaminonitriles) with 1,3-bis(1-chloro-2,2-dicyanovinyl)adamantaneNot Specified> 320 (in air)[1]
Adamantane-Based Dicyanate Ester Polymer345> 400 (T5)[6]
Alternative Polyether Ether Ketone (PEEK)~143~500 (T5)[3]
Alternative Polytetrafluoroethylene (PTFE)~115~500 (T10)[3]
Alternative Polyimides (General)200-300> 450 (T10)[3]

Note: T10 and T5 refer to the temperatures at which 10% and 5% weight loss occurs, respectively, as measured by Thermogravimetric Analysis (TGA).

Beyond thermal stability, adamantane-containing polymers also exhibit enhanced mechanical properties, desirable optical properties, and low dielectric constants.[2] For instance, adamantane-containing methacrylate polymers have shown higher transparency and refractive indexes compared to conventional poly(methyl methacrylate) (PMMA), along with lower water absorption.

Experimental Methodologies

The data presented in this guide is primarily derived from standard analytical techniques used to characterize polymeric materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of a polymer.

Protocol:

  • A small sample of the polymer (typically 5-10 mg) is placed in a high-purity ceramic or platinum pan.

  • The pan is loaded into a TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is often reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) is observed.

Visualizing Synthesis and Structure-Property Relationships

The following diagrams illustrate the generalized synthesis pathway for incorporating adamantane into polymers and the logical relationship between its structure and the resulting material properties.

Ad_Br This compound Monomer Functionalized Adamantane Monomer Ad_Br->Monomer Functionalization (e.g., Nucleophilic Substitution) Polymerization Polymerization (e.g., Polycondensation) Monomer->Polymerization Co_Monomer Co-monomer (e.g., diamine, diol) Co_Monomer->Polymerization Ad_Polymer Adamantane-Containing Polymer Polymerization->Ad_Polymer Adamantane Adamantane Core Structure Rigidity High Rigidity & Bulky 3D Structure Adamantane->Rigidity Mobility Restricted Polymer Chain Mobility Rigidity->Mobility Tg Increased Glass Transition Temp. (Tg) Mobility->Tg Stability Enhanced Thermal Stability Mobility->Stability

References

A Comparative Benchmarking Guide to the Synthesis of 1,3-Adamantanediol from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 1,3-adamantanediol, a critical building block in pharmaceuticals and advanced materials. We present a detailed analysis of methodologies starting from four key precursors: adamantane, 1,3-dihaloadamantanes, 3-hydroxyadamantane-1-carboxylic acid, and 1-adamantanol. This objective comparison, supported by experimental data, aims to inform precursor selection based on performance metrics such as yield, purity, and reaction conditions.

Comparative Analysis of Synthetic Pathways

The synthesis of 1,3-adamantanediol can be achieved through several distinct pathways, each with its own set of advantages and challenges. The selection of a particular precursor often depends on a balance of factors including cost, availability, desired purity, and scalability. Below is a summary of the key quantitative data for each route.

PrecursorIntermediate(s)Reagents/CatalystYield (%)Purity (%)Key AdvantagesKey Disadvantages
Adamantane1-Adamantanol, AdamantanoneMetal catalysts (e.g., Co, Pd, Ru), Oxidizing agents< 40% (typically)VariableLow-cost starting material.[1]Poor selectivity and low yields, often produces a mixture of products.[1]
1,3-Dibromoadamantane-H₂O with pyridine or acetoneModerateGoodHigh reaction selectivity due to the disubstituted nature of the precursor.[1]Use of hazardous brominating agents for precursor synthesis; pyridine is a risk to experimenters.[1]
3-Hydroxyadamantane-1-carboxylic acid1,3-Dichloro adamantaneThionyl chloride, Triethylamine-waterup to 95%up to 99%Excellent yield and purity, good reaction selectivity, and potential for industrial scale-up.[1][2]Multi-step process involving chlorination and decarbonylation.[1]
1-Adamantanol-Streptomyces sp. SA8 oxidation system (Biocatalytic)ModerateGoodGreen chemistry approach, high regioselectivity.Slower reaction times and requires specific biological systems.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations from each precursor to the final product, 1,3-adamantanediol.

G cluster_adamantane From Adamantane Adamantane Adamantane Adamantanol 1-Adamantanol Adamantane->Adamantanol Oxidation (Metal Catalyst) Adamantanediol_A 1,3-Adamantanediol Adamantanol->Adamantanediol_A Oxidation

Synthesis from Adamantane

G cluster_dihalo From 1,3-Dihaloadamantane Dibromoadamantane This compound Adamantanediol_B 1,3-Adamantanediol Dibromoadamantane->Adamantanediol_B Hydrolysis (e.g., Pyridine-Water)

Synthesis from 1,3-Dihaloadamantane

G cluster_acid From 3-Hydroxyadamantane-1-carboxylic acid HydroxyAcid 3-Hydroxyadamantane- 1-carboxylic acid Dichloro 1,3-Dichloro adamantane HydroxyAcid->Dichloro Thionyl Chloride (Chlorination & Decarbonylation) Adamantanediol_C 1,3-Adamantanediol Dichloro->Adamantanediol_C Hydrolysis (Triethylamine-Water)

Synthesis from 3-Hydroxyadamantane-1-carboxylic acid

G cluster_biocatalytic From 1-Adamantanol (Biocatalytic) Adamantanol_Bio 1-Adamantanol Adamantanediol_D 1,3-Adamantanediol Adamantanol_Bio->Adamantanediol_D Streptomyces sp. SA8 Oxidation System

Biocatalytic Synthesis from 1-Adamantanol

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis from 3-Hydroxyadamantane-1-carboxylic acid

This highly efficient, two-step method provides high yields and purity.[1][2]

Step 1: Synthesis of 1,3-Dichloro adamantane

  • Add 100 g of 3-hydroxyadamantane-1-carboxylic acid to a 1000 mL four-necked flask and dissolve it with 400 mL of dichloromethane.

  • Set up a condenser and a gas absorption apparatus using a 5-10% sodium hydroxide solution as the absorbent.

  • Slowly add 136 mL of thionyl dichloride dropwise while maintaining the reaction temperature below 15 °C.

  • After the addition is complete, raise the temperature to 60 °C to facilitate the decarbonylation reaction.

  • Upon completion, the reaction mixture is post-treated. The crude product can be purified by washing with a sodium hydroxide solution to yield 1,3-dichloro adamantane with a purity of over 99%.[1]

Step 2: Synthesis of 1,3-Adamantanediol

  • Add 100 g of 1,3-dichloro adamantane, 86 mL of triethylamine, and 1000 mL of water to a stainless-steel reactor lined with polytetrafluoroethylene.[1]

  • Pressurize the reactor with nitrogen, maintaining the reaction pressure between 0.5 and 0.6 MPa.

  • Heat the reaction to a temperature of 110–130 °C for 6 hours.[1]

  • After the reaction, concentrate the solution to obtain a solid.

  • Dissolve the solid in 400 mL of tetrahydrofuran or methanol.

  • Separate the solid and liquid phases by filtration.

  • Collect and concentrate the filtrate to yield 1,3-adamantanediol as a white solid with a purity of over 99% and an isolated yield of up to 95%.[1]

Protocol 2: Synthesis from this compound

This method offers high selectivity but involves hazardous materials.

  • The synthesis of the precursor, this compound, is typically achieved by the bromination of adamantane using a brominating agent like liquid bromine with an iron powder catalyst.

  • For the hydrolysis step, various conditions can be employed. One reported method involves refluxing this compound in an acetone-water solution for 3 hours.[1] Another method utilizes a pyridine-water solution.[1]

  • After the reaction, the product is isolated and purified. While yields can be good, the use of acetone introduces safety risks, and pyridine is hazardous.[1]

Protocol 3: Synthesis from Adamantane (General Overview)

Direct oxidation of adamantane is a straightforward concept but often lacks selectivity.

  • The reaction typically involves adamantane, a metal catalyst (e.g., cobalt, palladium, ruthenium), and an oxidizing agent.[1]

  • Reaction conditions can be mild, but the process often results in a mixture of products, including 1-adamantanol, 2-adamantanone, and 1,3-adamantanediol.

  • Separation and purification of the desired 1,3-adamantanediol from the product mixture can be challenging, and isolated yields are generally low (often less than 40%).[1]

Protocol 4: Biocatalytic Synthesis from 1-Adamantanol

This method represents a greener alternative to traditional chemical synthesis.

  • The bioconversion is carried out using a whole-cell system of Streptomyces sp. SA8.

  • 1-Adamantanol is used as the substrate for the oxidation reaction.

  • The reaction is conducted in a buffered aqueous medium at a controlled pH and temperature.

  • The Streptomyces cells catalyze the regioselective hydroxylation of 1-adamantanol to produce 1,3-adamantanediol.

  • The product is then extracted from the reaction mixture and purified. This method is noted for its high selectivity.

References

Safety Operating Guide

Safe Disposal of 1,3-Dibromoadamantane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 1,3-Dibromoadamantane must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented below for easy reference. This information is critical for risk assessment and the implementation of appropriate safety measures.

PropertyValueReference
Molecular Formula C₁₀H₁₄Br₂
Molecular Weight 294.03 g/mol [1]
Appearance White crystal powder/solid[2]
Melting Point 108 - 110 °C[3]
Boiling Point 287.6±13.0 °C (Predicted)[3]
Solubility Sparingly soluble in water.[2]
Storage Class 11 - Combustible Solids
GHS Hazard Statements H302, H312, H315, H319, H332, H335[1]

Experimental Protocol for Waste Collection and Preparation for Disposal

The proper disposal of this compound is a critical process that must be handled with care to prevent harm to personnel and the environment. The following protocol outlines the step-by-step procedure for the collection and preparation of this compound waste for final disposal by a licensed contractor.

1. Personal Protective Equipment (PPE):

  • Before handling any waste, ensure you are wearing the appropriate PPE.

  • This includes:

    • Safety goggles or face shield approved under NIOSH (US) or EN 166 (EU) standards.[3]

    • Chemical-resistant gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the standard EN 374.[3]

    • A lab coat or other protective clothing.

    • In cases of dust formation, a NIOSH-approved N95 dust mask is recommended.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.

  • This container should be made of a compatible material, such as glass or polyethylene, and have a secure, leak-proof lid.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Handling of Solid Waste:

  • Carefully sweep up any solid this compound waste using a brush and dustpan.

  • Avoid generating dust during this process.[3][4]

  • Place the collected solid waste directly into the designated hazardous waste container.

4. Handling of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing paper, or absorbent pads, must be treated as hazardous waste.

  • Place all contaminated materials into the same designated hazardous waste container.

5. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must be decontaminated before being discarded.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste and add it to the designated waste container.

  • After triple-rinsing, the container may be disposed of according to your institution's policies, which may include defacing the label and placing it in the regular trash or recycling.[5]

6. Spill Management:

  • Minor Spills: For small spills, remove all ignition sources and clean up the spill immediately, avoiding dust formation.[4] Place the spilled material and any contaminated cleanup supplies into the hazardous waste container.[4]

  • Major Spills: In the event of a large spill, evacuate the area and immediately notify your institution's EHS department or emergency response team.

7. Storage of Waste:

  • Securely close the hazardous waste container.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, reducing agents, and oxidizing agents.[2]

  • Ensure the waste storage area is clearly marked.

8. Final Disposal:

  • The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[3]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste container.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

cluster_prep Waste Preparation cluster_containment Waste Containment & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_solid Collect Solid Waste (Avoid Dust Formation) ppe->collect_solid collect_contaminated Collect Contaminated Materials ppe->collect_contaminated decontaminate Triple-Rinse Empty Containers ppe->decontaminate container Place All Waste in a Labeled, Compatible Hazardous Waste Container collect_solid->container collect_contaminated->container collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->container store Store Securely in a Cool, Dry, Ventilated Area container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal_company Licensed Disposal Company Handles Final Disposal contact_ehs->disposal_company end End: Proper Disposal Complete disposal_company->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Dibromoadamantane
Reactant of Route 2
1,3-Dibromoadamantane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.